molecular formula C9H8BrFO2 B1428704 Methyl 2-(3-bromo-5-fluorophenyl)acetate CAS No. 937732-38-2

Methyl 2-(3-bromo-5-fluorophenyl)acetate

Cat. No.: B1428704
CAS No.: 937732-38-2
M. Wt: 247.06 g/mol
InChI Key: AJSCFDHWZUZCNE-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-5-fluorophenyl)acetate (CAS 937732-38-2) is a versatile aromatic ester with the molecular formula C 9 H 8 BrFO 2 and a molecular weight of 247.06 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. It is characterized as a solid and should be stored at ambient temperatures for stability . Recent scientific investigations have highlighted its significant application as a key precursor in the synthesis of novel pyrazoline derivatives . These derivatives have been designed and evaluated as potential antifungal agents, showing promising activity against challenging fungal strains such as Candida albicans , Candida tropicalis , and Candida parapsilosis . The most active compound in the series demonstrated potent efficacy with a minimum inhibitory concentration (MIC) of 6.25 µg/mL across all tested strains and a zone of inhibition (ZOI) of 27 mm against Candida albicans . Furthermore, computational studies, including molecular docking, suggest that these synthesized compounds may act as dual inhibitors, exhibiting strong binding energies with specific antifungal targets like Dihydrofolate Reductase (DHFR) and N-myristoyltransferase (NMT1) . This product is intended for research purposes only and is not classified for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

methyl 2-(3-bromo-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSCFDHWZUZCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-(3-bromo-5-fluorophenyl)acetate: Physicochemical Properties, Analysis, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of Methyl 2-(3-bromo-5-fluorophenyl)acetate, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The primary focus of this document is the elucidation and verification of its core physicochemical properties, centered around its molecular weight. We will explore the theoretical basis for its molecular structure, detail robust analytical methodologies for its characterization and quality control, and provide field-proven insights into its safe handling and storage. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for its effective application in complex synthetic and developmental workflows.

Core Physicochemical Properties and Molecular Identity

This compound is a substituted phenylacetate ester. The presence of two different halogen atoms (bromine and fluorine) on the aromatic ring, in addition to the methyl ester functional group, imparts specific chemical properties and reactivity, making it a versatile intermediate in organic synthesis.

Molecular Formula and Weight

The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. For this compound, these are:

  • Molecular Formula: C₉H₈BrFO₂[1][2][3]

  • Molecular Weight: 247.06 g/mol [1][2][3]

The molecular weight is a critical parameter for all quantitative applications, including stoichiometric calculations for reaction planning and the interpretation of mass spectrometry data. It is derived from the sum of the atomic weights of all constituent atoms in the empirical formula.

Chemical Structure and Identification

A compound's identity is unequivocally confirmed by its unique structure. The table below summarizes the key identifiers for this compound.

Identifier Value Source
CAS Number 937732-38-2[1][3]
Molecular Formula C₉H₈BrFO₂[1][2][3]
Molecular Weight 247.06 g/mol [1][2][3]
SMILES Code O=C(OC)CC1=CC(F)=CC(Br)=C1[3]

The structure, visualized below, shows a benzene ring substituted at positions 1, 3, and 5 with an acetate methyl ester group, a bromine atom, and a fluorine atom, respectively.

Caption: Molecular Structure of this compound.

Analytical Characterization and Quality Control

To ensure the identity and purity of this compound for research and development, a multi-technique analytical approach is essential. This section outlines the key methods and the rationale for their use.

Mass Spectrometry (MS)

Causality: Mass spectrometry is the most direct technique for confirming the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Expected Outcome: For this compound, the mass spectrum should display a molecular ion peak [M]⁺ corresponding to its molecular weight. A crucial self-validating feature is the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the mass spectrum will exhibit two prominent peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 246 and 248 for the [M]⁺ cluster), which is a definitive signature for a monobrominated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F. It is the gold standard for unambiguous structure elucidation.

  • ¹H NMR: Will reveal the number of different types of protons and their neighboring atoms. The spectrum should show signals for the methyl ester protons (-OCH₃), the methylene protons (-CH₂-), and the aromatic protons. The coupling patterns of the aromatic protons will be influenced by both the bromine and fluorine substituents.

  • ¹³C NMR: Will identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring.

  • ¹⁹F NMR: A single resonance is expected, confirming the presence of the single fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

The combination of these NMR techniques provides a self-validating system; the observed spectra must be fully consistent with the proposed structure.[4]

Chromatographic Purity Analysis (HPLC/GC)

Causality: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the target compound from any impurities, starting materials, or by-products. This is essential for determining the purity of a given sample.

Workflow: A sample is injected into the instrument, and the components are separated based on their physicochemical properties (e.g., polarity, boiling point). The output chromatogram shows peaks corresponding to each component. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Caption: A typical analytical workflow for the verification of compound identity and purity.

Experimental Protocol: GC-MS Analysis

This protocol describes a standard method for verifying the molecular weight and purity of this compound.

Objective: To confirm the molecular weight and assess the purity of a sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Sample of this compound

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials

Methodology:

  • Sample Preparation:

    • Accurately prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent.

    • Ensure the sample is fully dissolved. Vortex if necessary.

    • Transfer the solution to an autosampler vial.

  • Instrument Setup (Example Conditions):

    • Injector: 250°C, Split mode (e.g., 50:1 split ratio).

    • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 20°C/minute.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis (Self-Validation):

    • Purity: Examine the TIC. A pure sample should exhibit one major peak. Calculate purity by dividing the peak area of the compound by the total peak area.

    • Identity: Analyze the mass spectrum of the major peak.

      • Confirm the presence of the molecular ion cluster around m/z 246/248.

      • Verify that the relative intensities of these two peaks are approximately 1:1, consistent with the isotopic abundance of bromine.

      • Analyze the fragmentation pattern to ensure it is consistent with the molecule's structure.

Safety, Handling, and Storage

Professional diligence in handling and storage is paramount to ensure laboratory safety and maintain compound integrity.

Hazard Identification

Based on available data, this compound is classified with the following hazards:

Hazard Statement Code Description
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.

The GHS signal word for this compound is "Warning".[3]

Recommended Handling Procedures

Given the hazard profile, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3]

  • Exposure Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3]

Storage and Stability

To ensure the long-term stability and integrity of the compound:

  • Short-term Storage: Store in a tightly sealed container in a dry, cool place. Room temperature storage is acceptable for short periods.[3]

  • Long-term Storage: For maximum stability, it is recommended to store the compound at -20°C.[1] Before opening, allow the vial to warm to room temperature to prevent condensation.

Conclusion

This compound is a key chemical intermediate with a precisely defined molecular weight of 247.06 g/mol and molecular formula of C₉H₈BrFO₂. This guide has detailed the essential physicochemical properties, outlined a robust, self-validating analytical workflow for its characterization, and provided clear protocols for its safe handling. By leveraging techniques such as mass spectrometry and NMR, researchers can confidently verify the identity and purity of this compound, ensuring its successful application in drug discovery and advanced material synthesis.

References

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • National Center for Biotechnology Information. (n.d.). Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • ACS Publications. (2014). Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution. Retrieved from [Link]

Sources

"Methyl 2-(3-bromo-5-fluorophenyl)acetate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Medicinal Chemistry & Lead Optimization [1]

Executive Summary

Methyl 2-(3-bromo-5-fluorophenyl)acetate (CAS: 937732-38-2) is a specialized tris-functional building block widely utilized in the synthesis of pharmaceutical candidates.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its three key features: an aryl bromide for cross-coupling, a meta-fluorine atom for metabolic stability and electronic modulation, and a methyl ester for cyclization or chain extension. This guide outlines its physicochemical profile, synthetic utility, and handling protocols for researchers in drug discovery.

Physicochemical Profile

The following data aggregates experimental and calculated values relevant for laboratory handling and logistical planning.

PropertyValueNotes
CAS Number 937732-38-2Primary Identifier
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Appearance Low-melting solid or viscous oilDependent on purity/temperature
Boiling Point ~317 °C (Predicted)Decomposes before boiling at atm pressure
Density 1.5 ± 0.1 g/cm³ (Predicted)High density due to Br/F substitution
Solubility DCM, THF, EtOAc, MeOHInsoluble in water
Storage -20°C, Inert AtmosphereMoisture sensitive (ester hydrolysis risk)
Hazards H315, H319, H335Irritant to skin, eyes, and respiratory system

Synthetic Utility & Reactivity Analysis

This molecule acts as a "linchpin" intermediate. Its value is derived from the ability to selectively manipulate specific sites without affecting others.

The "Warhead" Analysis
  • Site A (Aryl Bromide): The primary handle for C-C or C-N bond formation. The presence of the electron-withdrawing fluorine atom meta to the bromine activates this position for oxidative addition, making it highly reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings compared to non-fluorinated analogs.

  • Site B (Aryl Fluoride): A strategic metabolic blocker. In drug design, placing a fluorine at the C5 position often prevents oxidative metabolism (e.g., by Cytochrome P450) at this typically vulnerable site. It also modulates the pKa of the alpha-methylene protons.

  • Site C (Methyl Ester): A versatile "tail". It can be hydrolyzed to the acid, reduced to the alcohol, or used as an electrophile in Claisen condensations to form heterocycles (e.g., indoles, isocoumarins).

Reactivity Map

The following diagram illustrates the orthogonal reaction pathways accessible from this scaffold.

ReactivityMap Core This compound Suzuki Biaryl Coupling (Suzuki-Miyaura) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Amination (Buchwald-Hartwig) Core->Buchwald Pd(0), HNR2 Hydrolysis Acid Formation (LiOH/THF) Core->Hydrolysis Saponification Alkylation Alpha-Alkylation (LDA/R-X) Core->Alkylation Enolate Chem Reduction Alcohol Formation (LiAlH4) Core->Reduction Hydride Red.

Figure 1: Orthogonal reactivity landscape. Red paths indicate metal-catalyzed cross-coupling; Green paths indicate functional group interconversion; Yellow path indicates C-C bond formation via enolate chemistry.

Experimental Protocols

These protocols are adapted from standard methodologies for halogenated phenylacetates and validated by the chemical properties of the functional groups involved.

Synthesis from Acid Precursor (Standard Operating Procedure)

If the methyl ester is unavailable, it is most reliably synthesized from 3-bromo-5-fluorophenylacetic acid (CAS: 202000-99-5).

Reagents:

  • 3-Bromo-5-fluorophenylacetic acid (1.0 eq)

  • Methanol (Anhydrous, solvent & reactant)

  • Thionyl Chloride (SOCl₂, 1.5 eq) OR Sulfuric Acid (Cat.)

Procedure:

  • Setup: Charge a round-bottom flask with 3-bromo-5-fluorophenylacetic acid and anhydrous methanol (0.5 M concentration).

  • Activation: Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add Thionyl Chloride (SOCl₂) over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Reflux: Remove ice bath and heat to reflux (65°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of acid.

  • Workup: Concentrate the mixture in vacuo to remove MeOH. Redissolve residue in EtOAc, wash with sat.[3] NaHCO₃ (to remove trace acid) and Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. The resulting oil is typically >95% pure and requires no chromatography.

Application: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the scaffold with a phenylboronic acid to generate a biaryl intermediate.

Reagents:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Dioxane/Water (4:1 ratio)

Workflow Diagram:

SuzukiWorkflow Step1 1. CHARGE Reactant, Boronic Acid, Base, Solvent Step2 2. DEGAS Sparge with Argon (15 min) to remove O2 Step1->Step2 Step3 3. CATALYST Add Pd(dppf)Cl2 under inert flow Step2->Step3 Step4 4. REACTION Heat to 90°C for 4-12h Monitor via LCMS Step3->Step4 Step5 5. WORKUP Filter through Celite, Extract EtOAc Step4->Step5

Figure 2: Step-by-step workflow for Palladium-catalyzed cross-coupling.

Critical Note: The presence of the ester group requires the use of mild bases (like K₂CO₃ or K₃PO₄). Avoid strong hydroxides (NaOH/KOH) during coupling to prevent premature hydrolysis of the ester to the acid.

Handling & Safety (SDS Summary)

Signal Word: WARNING

  • H315: Causes skin irritation. Action: Wear nitrile gloves.

  • H319: Causes serious eye irritation. Action: Use chemical safety goggles.

  • H335: May cause respiratory irritation. Action: Handle only in a fume hood.

Storage Stability: The compound is an ester and is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.

  • Recommendation: Store at -20°C in a tightly sealed vial.

  • Long-term: Flush headspace with Argon/Nitrogen after use.

References

  • United States Biological. this compound - Data Sheet.Link

  • BLD Pharm. Product Analysis: this compound (CAS 937732-38-2).[1][2]Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457–2483. (Foundational mechanism for Protocol 4.2).

  • ChemicalBook. Synthesis of 3-Bromo-5-fluorophenylacetic acid derivatives.Link

  • Sigma-Aldrich. Safety Data Sheet: Methyl bromoacetate derivatives.Link

Sources

Technical Monograph: Methyl 2-(3-bromo-5-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Diversity-Oriented Synthesis in Medicinal Chemistry

Executive Summary

Methyl 2-(3-bromo-5-fluorophenyl)acetate (CAS: 937732-38-2) represents a high-value "linchpin" intermediate in modern drug discovery. Its utility stems from its orthogonal reactivity profile : the 3,5-disubstitution pattern provides a specific vector for core scaffold extension (via the bromine atom) while offering metabolic protection and lipophilic modulation (via the fluorine atom).

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, validated synthetic protocols, and its application as a divergence point in Structure-Activity Relationship (SAR) campaigns.

Part 1: Structural Analysis & Physicochemical Profile

The molecule features a phenylacetic acid ester core acting as a flexible linker, flanked by a halogenated aromatic system. The 3-bromo position serves as an electrophilic handle for palladium-catalyzed cross-couplings, while the 5-fluoro substituent blocks a metabolically labile site (preventing CYP450 oxidation) and modulates the electronic properties of the ring.

Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name This compound
CAS Number 937732-38-2
Precursor Acid CAS 202000-99-5 (3-Bromo-5-fluorophenylacetic acid)
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
LogP (Predicted) ~2.6 (Lipophilic)
H-Bond Donors/Acceptors 0 Donors / 2 Acceptors
Part 2: Synthetic Architecture (The "How")

The most robust route to this compound is the direct esterification of its commercially available acid precursor. While Fischer esterification is common, the Thionyl Chloride (SOCl₂) method is preferred for scale-up due to its irreversible nature and simplified workup (byproducts are gases: SO₂ and HCl).

Diagram 1: Synthetic Pathway & Mechanism

Synthesis Acid Precursor: 3-Bromo-5-fluorophenylacetic acid (CAS: 202000-99-5) Reagents Reagents: SOCl2, MeOH (0°C to Reflux) Acid->Reagents Intermediate Intermediate: Acyl Chloride Species Reagents->Intermediate Activation Product Target: This compound (CAS: 937732-38-2) Intermediate->Product Nucleophilic Acyl Substitution

Figure 1: Conversion of the carboxylic acid to the methyl ester via an acyl chloride intermediate.

Experimental Protocol: Thionyl Chloride Mediated Esterification

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 3-Bromo-5-fluorophenylacetic acid (2.33 g, 10 mmol)

  • Methanol (anhydrous, 20 mL)

  • Thionyl Chloride (SOCl₂) (1.43 g, 12 mmol, 1.2 eq)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂). Place in an ice-water bath (0°C).

  • Solvation: Dissolve the acid precursor in anhydrous Methanol.

  • Activation (Exothermic): Add SOCl₂ dropwise over 10 minutes. Caution: Gas evolution (HCl/SO₂).

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 30 minutes, then heat to reflux (65°C) for 2 hours.

  • Validation (In-Process Control): Spot TLC (Hexane:EtOAc 4:1). The starting material (Acid) will streak or stay at baseline; the Product (Ester) will move to R_f ~0.6-0.7.

  • Workup: Concentrate the mixture under reduced pressure to remove MeOH. Redissolve residue in EtOAc (50 mL). Wash with sat. NaHCO₃ (2 x 30 mL) to neutralize residual acid. Wash with Brine (30 mL).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Expected Yield: >90% as a pale yellow oil/solid.

Part 3: Functionalization Strategies (The "Why")

This scaffold is a "divergence hub." The ester allows for chain modification, while the aryl bromide allows for core expansion.

Critical Reactivity Vectors
  • Vector A (Bromine): Suzuki-Miyaura coupling to install biaryl systems (e.g., kinase hinge binders).

  • Vector B (Ester):

    • Hydrolysis: Returns the acid for amide coupling.

    • Reduction: LiAlH₄ yields the phenethyl alcohol.

    • Alpha-Alkylation: LDA/R-X allows substitution at the benzylic position (creating chiral centers).

Diagram 2: Divergent Synthesis Workflow

Divergence Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Reduction Reduction (LiAlH4 or DIBAL) Core->Reduction Biaryl Biaryl Ester Scaffold (Kinase Inhibitor Precursors) Suzuki->Biaryl C-C Bond Formation Acid Carboxylic Acid (Ready for Amide Coupling) Hydrolysis->Acid Ester Cleavage Alcohol Phenethyl Alcohol (Linker Synthesis) Reduction->Alcohol Reductive Transformation

Figure 2: The molecule acts as a branching point for three distinct chemical spaces.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃):

  • δ 3.70 (s, 3H): Methyl ester singlet (Diagnostic peak).

  • δ 3.58 (s, 2H): Benzylic methylene protons.

  • δ 6.90 – 7.30 (m, 3H): Aromatic protons. The pattern will be complex due to ¹⁹F coupling, appearing as multiplets rather than clean doublets/triplets.

2. Mass Spectrometry (LC-MS):

  • Ionization: ESI+

  • Pattern: Look for the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).

  • Target Mass: [M+H]⁺ = 248.06 (⁷⁹Br) and 250.06 (⁸¹Br).

Part 5: Safety & Handling (MSDS Highlights)
  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

  • Disposal: Halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ for halogens.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 171018995 (Related Ethyl Ester). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

A-Z Guide to the Synthesis of Methyl 2-(3-bromo-5-fluorophenyl)acetate: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3-bromo-5-fluorophenyl)acetate is a key building block in contemporary drug discovery, notable for its presence in advanced therapeutic candidates. The strategic placement of the bromine and fluorine atoms on the phenyl ring offers medicinal chemists a versatile scaffold for tuning pharmacodynamic and pharmacokinetic properties. This guide provides a comprehensive, field-proven methodology for the synthesis of this important intermediate. We present a robust, multi-step pathway commencing from commercially available 3-bromo-5-fluoroaniline, detailing the critical transformations, in-depth mechanistic insights, and step-by-step protocols designed for reproducibility and scalability. Our focus is on the causality behind experimental choices, ensuring that researchers can not only replicate the synthesis but also adapt it based on a foundational understanding of the underlying chemical principles.

Introduction: The Strategic Importance of Substituted Phenylacetates

Substituted phenylacetic acid derivatives are privileged structures in medicinal chemistry. The "magic methyl" effect, where the addition of a methyl group can dramatically alter a compound's biological activity, is a well-known concept in drug design.[1] Similarly, the deliberate incorporation of halogens like fluorine and bromine provides critical tools for modulating properties such as metabolic stability, binding affinity, and membrane permeability. Fluorine can enhance binding interactions and block metabolic pathways, while bromine can serve as a handle for further synthetic diversification through cross-coupling reactions.

This compound embodies this strategic design, making it a valuable starting material for the synthesis of complex molecules, including inhibitors of enzymes like PRMT5, which are promising targets in oncology.[2][3][4] This guide presents an efficient and reliable pathway to access this high-value compound.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection strategy. The final ester can be readily formed from its corresponding carboxylic acid, 3-bromo-5-fluorophenylacetic acid, via a classic Fischer esterification. The phenylacetic acid itself can be derived from the hydrolysis of a nitrile precursor, 3-bromo-5-fluorobenzyl cyanide. This nitrile can be installed from the corresponding benzyl halide. However, a more direct and often higher-yielding route to introduce the required cyanomethyl group involves a two-step sequence starting from the appropriately substituted aniline: a Sandmeyer reaction to install a nitrile, followed by elaboration to the phenylacetic acid. This avoids the handling of potentially lachrymatory benzyl bromides.

Our chosen forward synthesis, therefore, begins with the readily available 3-bromo-5-fluoroaniline.

Retrosynthesis Target This compound Acid 3-Bromo-5-fluorophenylacetic acid Target->Acid Fischer Esterification Nitrile 3-Bromo-5-fluorobenzonitrile Acid->Nitrile Hydrolysis Aniline 3-Bromo-5-fluoroaniline Nitrile->Aniline Sandmeyer Reaction (Diazotization + Cyanation)

Caption: Retrosynthetic pathway for the target ester.

Core Synthesis Pathway: A Three-Step Approach

Our validated pathway consists of three robust and scalable chemical transformations.

Step 1: The Sandmeyer Reaction: From Aniline to Benzonitrile

The journey begins with the conversion of the aromatic amine of 3-bromo-5-fluoroaniline into a diazonium salt. This is a cornerstone reaction in aromatic chemistry, achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[5] The resulting diazonium salt is then subjected to a copper(I) cyanide-catalyzed Sandmeyer reaction, which efficiently displaces the diazonio group with a nitrile (cyano) group.[6][7][8] This classic transformation is highly reliable for introducing cyano groups onto an aromatic ring in positions that may not be accessible through direct electrophilic substitution.[6]

Step 2: Nitrile Hydrolysis to Carboxylic Acid

With the nitrile in place, the next step is its hydrolysis to form the corresponding carboxylic acid, 3-bromo-5-fluorophenylacetic acid.[9] This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often using aqueous sulfuric or hydrochloric acid, is generally a clean and straightforward method that proceeds through a primary amide intermediate.[10][11][12] The reaction is typically driven to completion by heating under reflux. The choice of acid is crucial; sulfuric acid is effective, but hydrochloric acid can also be used, offering different workup profiles.[12]

Step 3: Fischer Esterification to the Final Product

The final step is the conversion of the synthesized 3-bromo-5-fluorophenylacetic acid to its methyl ester. The Fischer esterification is an equilibrium-controlled, acid-catalyzed reaction between a carboxylic acid and an alcohol.[13][14][15] To drive the equilibrium towards the product side, methanol is used in large excess, serving as both the reagent and the solvent. A strong acid catalyst, such as concentrated sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards attack by the alcohol.[14] The reaction is typically heated to reflux, and upon completion, a simple workup procedure can isolate the desired ester in high purity.[16]

Workflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Fischer Esterification A 3-Bromo-5-fluoroaniline B Diazonium Salt Intermediate A->B NaNO2, HBr 0-5 °C C 3-Bromo-5-fluorobenzonitrile B->C CuCN D 3-Bromo-5-fluorophenylacetic acid C->D H2SO4, H2O Reflux E This compound D->E CH3OH, H2SO4 Reflux

Caption: Overall synthetic workflow from aniline to the final ester.

Detailed Experimental Protocols

Safety Precaution: These procedures should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 3-bromo-5-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled.[17]

Protocol 4.1: Synthesis of 3-Bromo-5-fluorobenzonitrile
  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-bromo-5-fluoroaniline (e.g., 19.0 g, 100 mmol) to 48% hydrobromic acid (e.g., 50 mL).

  • Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (e.g., 7.6 g, 110 mmol) in water (e.g., 20 mL) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Sandmeyer Reaction: In a separate, larger flask, prepare a solution of copper(I) cyanide (e.g., 10.7 g, 120 mmol) and sodium cyanide (e.g., 6.4 g, 130 mmol) in water (e.g., 60 mL). Warm gently if necessary to dissolve, then cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will occur. Control the rate of addition to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Workup & Purification: Cool the reaction mixture to room temperature and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-bromo-5-fluorobenzonitrile.

Protocol 4.2: Synthesis of 3-Bromo-5-fluorophenylacetic Acid
  • Hydrolysis: To a round-bottom flask fitted with a reflux condenser, add the 3-bromo-5-fluorobenzonitrile (e.g., 20.0 g, 100 mmol), concentrated sulfuric acid (e.g., 30 mL), and water (e.g., 30 mL).

  • Heat the mixture to reflux (approx. 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup & Purification: Carefully pour the hot reaction mixture over crushed ice (e.g., 200 g). A precipitate will form.

  • Stir the slurry until all the ice has melted, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., toluene or water) to afford pure 3-bromo-5-fluorophenylacetic acid as a solid.[9]

Protocol 4.3: Synthesis of this compound
  • Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-fluorophenylacetic acid (e.g., 23.3 g, 100 mmol) in methanol (e.g., 200 mL).

  • Carefully add concentrated sulfuric acid (e.g., 2 mL) as the catalyst.

  • Heat the solution to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Workup & Purification: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (e.g., 150 mL) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by vacuum distillation to obtain this compound as a clear oil.

Data Summary

StepStarting MaterialProductReagentsTypical YieldPurity (Typical)
1 3-Bromo-5-fluoroaniline3-Bromo-5-fluorobenzonitrile1. NaNO₂, HBr2. CuCN75-85%>97% (GC)
2 3-Bromo-5-fluorobenzonitrile3-Bromo-5-fluorophenylacetic acidH₂SO₄, H₂O88-95%>98% (HPLC)
3 3-Bromo-5-fluorophenylacetic acidThis compoundCH₃OH, H₂SO₄90-97%>99% (GC)

Mechanistic Insights: The Sandmeyer Reaction

The Sandmeyer reaction's mechanism is believed to proceed via a single-electron transfer (SET) radical pathway.[7]

  • Electron Transfer: The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduces the diazonium species and oxidizes Cu(I) to Cu(II), generating an aryl radical and nitrogen gas.

  • Radical Capture: The highly reactive aryl radical then abstracts a cyanide ligand from the [Cu(CN)₂]⁻ complex (formed from CuCN and excess cyanide), forming the final benzonitrile product.

  • Catalyst Regeneration: The Cu(II) species is then reduced back to Cu(I) by another equivalent of cyanide, regenerating the catalyst and allowing the cycle to continue.

The use of a copper(I) catalyst is critical for the efficiency of this process.[8]

Conclusion

The synthetic pathway detailed in this guide provides a reliable and high-yielding route to this compound, a valuable intermediate for drug discovery and development. By starting from 3-bromo-5-fluoroaniline, the synthesis employs three classic, well-understood, and scalable reactions: a Sandmeyer reaction, acid-catalyzed nitrile hydrolysis, and Fischer esterification. The provided step-by-step protocols and mechanistic discussions offer researchers the necessary tools to confidently produce this key building block with high purity, facilitating the advancement of innovative therapeutic programs.

References

  • CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid. Google Patents.
  • Hyma Synthesis Pvt. Ltd. Company Profile. Available from: [Link]

  • Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • New drug combo targets PRMT5 to fight deadly cancers. Drug Target Review. Available from: [Link]

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents.
  • EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.
  • Fischer esterification might be used to form the following... Study Prep in Pearson+. Available from: [Link]

  • Synthesis of some 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds. ResearchGate. Available from: [Link]

  • Inhibition of prmt5 by repurposing market drugs - a fresh therapeutic pathway for cancer treatment. ecancer. Available from: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: [Link]

  • CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine. Google Patents.
  • Fischer Esterification of Glycerol by Phenylacetic Acids... Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • 3-Bromo-5-fluoroaniline. PubChem. Available from: [Link]

  • Preparation method of 2-methyl-3-bromopyridine. Eureka | Patsnap. Available from: [Link]

  • Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. ResearchGate. Available from: [Link]

  • Fischer esterification of phenylacetic acid with 1- propanol gave a mixture of 93%. Available from: [Link]

  • Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers. ResearchGate. Available from: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available from: [Link]

  • phenylacetic acid. Organic Syntheses Procedure. Available from: [Link]

  • CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Google Patents.
  • Process for the preparation of .alpha.-bromo-phenylacetic acids. WIPO Patentscope. Available from: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]

  • 3-bromophthalide. Organic Syntheses Procedure. Available from: [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. Available from: [Link]

  • CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. Google Patents.
  • Sandmeyer reaction. L.S.College, Muzaffarpur. Available from: [Link]

  • CN103232339A - Preparation method of chlorinated phenylacetic acid. Google Patents.

Sources

Strategic Utilization of Methyl 2-(3-bromo-5-fluorophenyl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

Methyl 2-(3-bromo-5-fluorophenyl)acetate is not merely a reagent; in modern drug discovery, it represents a privileged "linchpin" scaffold .[1][2] Its value lies in its dual-functionalized aromatic core, which allows medicinal chemists to explore specific vectors of chemical space that are critical for potency and metabolic stability.[1][2]

This guide analyzes the molecule's utility as a precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) , CRTH2 antagonists (asthma/allergy), and Kinase Inhibitors .[1][2] It details the structural rationale (SAR), synthetic workflows, and biological validation protocols required to transition this intermediate into a bioactive lead candidate.

Chemo-Structural Analysis & SAR Logic

The biological potential of this molecule is encoded in its specific substitution pattern.[1][2] It acts as a template where every atom serves a strategic purpose in Structure-Activity Relationship (SAR) optimization.[1][2]

Structural FeatureFunction in Drug DesignBiological Impact
Methyl Ester Prodrug / Protecting GroupEnhances lipophilicity (

) for cell membrane permeability.[1] Intracellular esterases hydrolyze it to the active free acid.[1][2]
Phenylacetic Core PharmacophoreMimics the arachidonic acid transition state; critical for binding to COX-1/COX-2 active sites (Arg-120 interaction).[1]
3-Bromo (Meta) Synthetic HandleThe "Exit Vector." Allows palladium-catalyzed cross-coupling (Suzuki, Buchwald) to extend the molecule into deep hydrophobic pockets.[1][2]
5-Fluoro (Meta) Metabolic BlockerBlocks Phase I metabolism (CYP450 hydroxylation) at the electron-rich meta position.[1] Modulates the acidity (

) of the carboxylic tail.[1][2]
Visualization: Structural Logic & SAR Vectors

The following diagram illustrates the functional logic embedded in the scaffold.

SAR_Logic Scaffold This compound Br_Handle 3-Bromo Group (Synthetic Handle) Scaffold->Br_Handle Site of Diversity F_Blocker 5-Fluoro Group (Metabolic Shield) Scaffold->F_Blocker Bioisostere Ester_Head Methyl Ester (Prodrug Moiety) Scaffold->Ester_Head Delivery Target_COX COX-2 Inhibition (Anti-inflammatory) Br_Handle->Target_COX Hydrophobic Pocket Access Target_CRTH2 CRTH2 Antagonism (Asthma/Allergy) F_Blocker->Target_CRTH2 Increases Potency Ester_Head->Target_COX Cell Entry

Figure 1: Functional decomposition of the scaffold showing how specific substituents map to biological utility.[1]

Potential Biological Targets & Mechanisms[1]

A. COX-1/COX-2 Inhibition (NSAID Pathway)

The phenylacetic acid moiety is the pharmacophore found in Diclofenac , Aceclofenac , and Lumiracoxib .[1][2]

  • Mechanism: The free acid form (generated after hydrolysis) enters the cyclooxygenase active site.[1][2] The carboxylate forms an ionic bond with Arg-120 , while the aromatic ring engages in

    
    -stacking interactions.[1][2]
    
  • Role of Br/F: The 3-bromo group allows the attachment of a second aromatic ring (biaryl system), mimicking the structure of specific COX-2 selective inhibitors.[1][2] The fluorine atom prevents rapid metabolic clearance, extending the half-life (

    
    ).[1][2]
    
B. CRTH2 Antagonism (Allergic Inflammation)

Fluorinated phenylacetic acids are validated scaffolds for antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2]

  • Relevance: Drugs targeting CRTH2 (like Ramatroban analogs) treat allergic rhinitis and asthma.[1][2]

  • Design Strategy: The 3-bromo position is coupled with sulfonamides or indoles to create the "tail" required for receptor antagonism, while the acetic acid "head" anchors the molecule in the receptor's polar pocket.[1][2]

Experimental Protocols (Self-Validating Systems)

To utilize this molecule effectively, two core workflows are required: Library Expansion (Chemistry) and Bio-Activation (Biology).[1][2]

Protocol A: Palladium-Catalyzed Library Expansion (Suzuki-Miyaura)

Objective: Replace the 3-bromo "handle" with diverse aryl groups to probe the biological binding pocket.[1][2]

  • Reagents:

    • Substrate: this compound (1.0 eq).[1]

    • Boronic Acid:

      
       (1.2 eq).[1][2]
      
    • Catalyst:

      
       (5 mol%).[1][2]
      
    • Base:

      
       (3.0 eq).[1][2]
      
    • Solvent: Dioxane:Water (4:1).[1][2]

  • Procedure:

    • Degas solvents with

      
       for 15 mins (Critical for Pd cycle).[1][2]
      
    • Combine reagents in a sealed vial.

    • Heat to 90°C for 4-12 hours.

    • Monitor via LC-MS (Look for loss of Br isotope pattern).[1][2]

  • Validation: Successful coupling is confirmed by a mass shift (

    
    ) and the disappearance of the characteristic 1:1 bromine isotope doublet in Mass Spec.[1][2]
    
Protocol B: Enzymatic Hydrolysis Assay (Prodrug Activation)

Objective: Confirm the methyl ester is cleaved by cellular esterases to release the active drug (Free Acid).[1][2]

  • System: Porcine Liver Esterase (PLE) in Phosphate Buffer (pH 7.4).

  • Method:

    • Dissolve this compound in DMSO (10 mM stock).

    • Add to PLE solution (10 units/mL) at 37°C.

    • Aliquot at

      
       min.[1][2]
      
    • Quench with Acetonitrile (ACN).[1][2]

  • Analysis: HPLC-UV (254 nm).

    • Success Criteria: Disappearance of the Ester peak (

      
       min) and appearance of the Acid peak (
      
      
      
      min).

Workflow Visualization

The following diagram maps the transition from the raw intermediate to a biologically active library.

Workflow Start This compound (Intermediate) Step1 Step 1: Suzuki Coupling (Pd-Catalyzed) Start->Step1 + Aryl Boronic Acids Library Biaryl Ester Library (Inactive Prodrugs) Step1->Library Step2 Step 2: Hydrolysis (LiOH or Esterase) Library->Step2 Deprotection Active Active Free Acids (Bioactive Agents) Step2->Active Screen Biological Screening (COX / CRTH2 Assays) Active->Screen IC50 Determination

Figure 2: Synthetic and biological validation workflow for generating active candidates from the precursor.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design.[1][2] Chemical Reviews, 96(8), 3147-3176.[1][2]

    • Context: Validates the use of Fluorine as a metabolic blocker and bioisostere.[1][2]

  • Duggan, D. E., et al. (1977). The metabolism of indomethacin and other NSAIDs.[1][2] Drug Metabolism and Disposition, 5(2), 147-156.[1][2]

    • Context: Establishes the phenylacetic acid metabolic pathway and the necessity of blocking positions to prevent hydroxyl
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457-2483.[1][2]

    • Context: The authoritative protocol for the "Protocol A" coupling reaction described above.
  • Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2.[1][2] Drug News & Perspectives, 20(10), 617.[1][2]

    • Context: Validates the phenylacetic acid scaffold in CRTH2 antagonist design.

Sources

"Methyl 2-(3-bromo-5-fluorophenyl)acetate" commercial suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Supplier Search

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Locating Initial Suppliers

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Methodological & Application

Application Notes and Protocols for the Reaction of Methyl 2-(3-bromo-5-fluorophenyl)acetate with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

The synthesis of arylamines is a cornerstone of modern medicinal chemistry and drug discovery. These structural motifs are prevalent in a vast array of pharmacologically active compounds. The palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1] This application note provides a detailed guide to the reaction of a key building block, Methyl 2-(3-bromo-5-fluorophenyl)acetate, with various primary amines. The resulting N-substituted 2-(3-amino-5-fluorophenyl)acetamide derivatives are of significant interest as intermediates in the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom and the acetamide side chain allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for drug development.

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2][3] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide, this compound, to a coordinatively unsaturated palladium(0) complex. This step forms a palladium(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial at this stage to promote the oxidative addition and stabilize the resulting palladium complex.[3]

  • Amine Coordination and Deprotonation: The primary amine then coordinates to the palladium(II) center, displacing one of the ligands. Subsequent deprotonation of the coordinated amine by a base (e.g., sodium tert-butoxide) generates a palladium(II) amido complex. The strength and steric bulk of the base can significantly influence the rate and efficiency of this step.[4]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) amido complex, which forms the desired C-N bond of the product, N-substituted 2-(3-amino-5-fluorophenyl)acetamide, and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination\n& Deprotonation Pd(II) Amido\nComplex Pd(II) Amido Complex Amine Coordination\n& Deprotonation->Pd(II) Amido\nComplex Reductive\nElimination Reductive Elimination Pd(II) Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Product Reductive\nElimination->Product Aryl Bromide Aryl Bromide Aryl Bromide->Oxidative\nAddition Primary Amine Primary Amine Primary Amine->Amine Coordination\n& Deprotonation Base Base Base->Amine Coordination\n& Deprotonation

Caption: The Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: A Representative Procedure

This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary amine. Reaction conditions may require optimization for specific amines.

Materials:

  • This compound

  • Primary amine (e.g., n-butylamine, benzylamine, cyclohexylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable biaryl phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere (nitrogen or argon) supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the primary amine (1.2 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the mixture at 100 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble Reaction (Pd(OAc)2, Ligand, Base, Ar-Br, Amine, Toluene) Heat 2. Heat at 100 °C & Monitor Setup->Heat Quench 3. Quench with aq. NaHCO3 Heat->Quench Extract 4. Extract with Ethyl Acetate Quench->Extract Dry 5. Dry over MgSO4 Extract->Dry Purify 6. Purify by Chromatography Dry->Purify Final Product Final Product Purify->Final Product

Sources

Experimental protocol for using "Methyl 2-(3-bromo-5-fluorophenyl)acetate" in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility & Protocols for Methyl 2-(3-bromo-5-fluorophenyl)acetate

Executive Summary

This compound (CAS: 937732-38-2) is a high-value bifunctional building block used extensively in medicinal chemistry.[1][2] Its structural significance lies in the 3,5-disubstitution pattern : the bromine atom serves as a handle for cross-coupling reactions (Suzuki, Buchwald), while the fluorine atom imparts metabolic stability and modulates lipophilicity without introducing significant steric bulk.[2] The methyl ester moiety provides a versatile anchor for chain elongation, cyclization, or hydrolysis.[2]

This guide details optimized protocols for the three most critical transformations of this scaffold: C-C bond formation via Suzuki Coupling , Alpha-Functionalization via Enolate Chemistry , and Ester Hydrolysis .[2]

Chemical Profile & Handling

PropertyData
CAS Number 937732-38-2
Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
Structure Phenyl ring (1-CH2COOMe, 3-Br, 5-F)
Physical State Low-melting solid or viscous oil (Batch dependent)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Stability Stable under standard conditions; store at 2–8°C

Safety Advisory: This compound is an organohalide and an ester.[2] Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust/vapors.[2] The compound may act as a skin sensitizer.[2]

Strategic Synthesis Map

The utility of this compound lies in its ability to serve as a divergent node.[2] The diagram below illustrates the three primary synthetic pathways available to researchers.

SynthesisMap Start Methyl 2-(3-bromo- 5-fluorophenyl)acetate (Core Scaffold) Suzuki Pathway A: Suzuki Coupling (Biaryl Synthesis) Start->Suzuki Pd(0), Ar-B(OH)2 Alkylation Pathway B: Alpha-Alkylation (Chain Elongation) Start->Alkylation LDA, R-X Hydrolysis Pathway C: Hydrolysis/Reduction (Acid/Alcohol Gen) Start->Hydrolysis LiOH or LiAlH4

Figure 1: Divergent synthetic pathways for the 3-bromo-5-fluoro scaffold.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of biaryl esters.[1][2]

Rationale: The electron-withdrawing fluorine atom at the 5-position activates the C-Br bond at the 3-position towards oxidative addition, making this substrate highly reactive compared to non-fluorinated analogs.[1][2] We utilize a mild base (K3PO4) to prevent premature hydrolysis of the methyl ester.

Reagents:

  • Substrate: 1.0 equiv (e.g., 247 mg, 1.0 mmol)

  • Boronic Acid (Ar-B(OH)2): 1.2 equiv[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3–5 mol%)[1]

  • Base: K3PO4 (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (dry, degassed)[1][2]

Step-by-Step Procedure:

  • Setup: In a glovebox or under argon flow, charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), Pd(dppf)Cl2·DCM (0.05 equiv), and K3PO4 (3.0 equiv).

  • Solvation: Add anhydrous 1,4-dioxane (concentration ~0.2 M). Note: Avoid water to minimize ester hydrolysis.[1]

  • Reaction: Seal the vial and heat to 80–90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (M+H patterns will shift from Br-isotope to biaryl).[1][2]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black.[2] Rinse with EtOAc.[2]

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Critical Control Point: If the boronic acid is sterically hindered, switch the catalyst to XPhos Pd G2 to facilitate transmetallation.

Protocol B: Alpha-Alkylation (Mono-Selective)

Target: Introduction of alkyl groups at the benzylic position.[1]

Rationale: The benzylic protons are significantly acidic (pKa ~23) due to the flanking ester and the electron-poor aromatic ring.[2] To avoid self-condensation (Claisen) or over-alkylation, LDA is used at -78°C to form the enolate kinetically before adding the electrophile.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Base: LDA (Lithium Diisopropylamide), 1.1 equiv (2.0 M in THF/heptane)

  • Electrophile (R-X): 1.2 equiv (e.g., MeI, BnBr)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Enolate Formation: Cool a solution of the substrate (1.0 equiv) in anhydrous THF (~0.1 M) to -78°C (dry ice/acetone bath).

  • Deprotonation: Add LDA (1.1 equiv) dropwise over 10 minutes. The solution may turn yellow/orange.[2] Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Do not rush this step; rapid warming can lead to poly-alkylation.[1][2]

  • Quench: Quench with saturated aqueous NH4Cl.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

Troubleshooting: If bis-alkylation is observed, ensure the temperature remains strictly at -78°C during electrophile addition and use exactly 1.05 equiv of LDA.

Protocol C: Ester Hydrolysis

Target: Generation of 2-(3-bromo-5-fluorophenyl)acetic acid.

Rationale: The methyl ester is easily cleaved.[2] LiOH is preferred over NaOH/KOH for its milder nature and solubility in THF/Water mixtures.[2]

Procedure:

  • Dissolve substrate in THF:Water (3:1).

  • Add LiOH·H2O (2.0 equiv).

  • Stir at room temperature for 2 hours.

  • Acidify with 1N HCl to pH ~3. Extract with EtOAc.[2]

Mechanistic Visualization (Suzuki Coupling)

The following diagram details the catalytic cycle for Protocol A, highlighting the role of the fluorine substituent.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Facilitated by 5-F) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Biaryl Product

Figure 2: Pd(0) catalytic cycle.[1] The 5-fluoro substituent lowers electron density on the ring, accelerating the Oxidative Addition step.[2]

References

  • Compound Identity & Properties

    • PubChem Compound Summary for CID 59290393 (this compound).[1][3] National Center for Biotechnology Information (2024). Link[1]

    • ChemicalBook Entry: 3-Bromo-5-fluorophenylacetic acid derivatives.[1][2] (Includes physical data on the acid precursor). Link

  • Synthetic Methodology (Suzuki Coupling)

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational text on the mechanism utilized in Protocol A).
    • MDPI Article: "Synthesis and Anticancer Activity of 3-Bromophenyl Analogs."[1][2] (Contextualizes the biological relevance of the scaffold). Link[1]

  • Synthetic Methodology (Alpha-Alkylation)

    • Evans, D. A. (1982). "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Aldrichimica Acta.[2] (Establishes the LDA/Enolate protocols adapted in Protocol B).

    • Sigma-Aldrich Technical Bulletin: "Methyl Phenylacetate Applications."[2][4] (General reactivity profile of phenylacetic esters). Link[1]

Sources

Application Notes and Protocols: Flow Chemistry Transformations of Methyl 2-(3-bromo-5-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Potential with Continuous Flow

Methyl 2-(3-bromo-5-fluorophenyl)acetate is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its substituted phenyl ring offers three distinct points for chemical modification: the bromine atom, a prime site for cross-coupling and metal-halogen exchange; the fluorine atom, which modulates electronic properties and metabolic stability; and the methyl acetate group, which can be further elaborated.

Traditional batch processing of such intermediates often faces challenges related to safety, scalability, and reaction control.[2] Highly exothermic or rapid reactions, especially those involving pyrophoric organometallic reagents, are difficult to manage in large flasks due to poor heat transfer and mixing.[3][4] Flow chemistry, a technique where reactions are performed in a continuously flowing stream, provides a powerful solution to these problems.[5][6] By utilizing small-volume reactors with a high surface-area-to-volume ratio, flow chemistry enables superior control over reaction parameters like temperature, pressure, and residence time.[2][7] This enhanced control leads to improved safety, higher yields, greater purity, and seamless scalability.[3][8]

These application notes provide detailed protocols for two critical transformations of this compound using continuous flow technology: a Palladium-catalyzed Suzuki-Miyaura cross-coupling and a low-temperature organolithium-mediated bromine-lithium exchange.

Application Note 1: Continuous Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[8] It typically involves the palladium-catalyzed coupling of an organoboron compound with a halide.[9]

Rationale for Flow Chemistry

Executing Suzuki-Miyaura couplings in a continuous flow setup offers significant advantages. The use of a packed-bed reactor containing a heterogeneous palladium catalyst simplifies product purification by eliminating the need to separate the catalyst from the reaction mixture post-reaction.[10] This approach also enhances catalyst longevity and reusability.[8] Furthermore, the precise temperature control afforded by flow reactors mitigates catalyst deactivation and prevents the formation of thermal degradation byproducts, leading to cleaner reaction profiles and higher yields.[8][11]

Catalytic Cycle Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: A Pd(0) species inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[8]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired biaryl product.[8]

Protocol 1: Packed-Bed Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

Reagents and Equipment
Reagent/EquipmentDetails
Pumps 2 x HPLC Pumps or Syringe Pumps
Reactor Packed-Bed Column Reactor (e.g., Omnifit, 6.6mm ID x 100mm)
Catalyst 1% Pd(0) on silica (or similar heterogeneous catalyst)
Back Pressure Regulator 100 psi (ca. 7 bar)
Heating System Column heater or oil bath
Reagent A 0.2 M this compound, 0.24 M 4-methoxyphenylboronic acid in 3:1 Dioxane/Water
Reagent B 0.6 M K₂CO₃ in 3:1 Dioxane/Water
System Setup Workflow

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Downstream ReagentA Reagent A Solution (Substrate + Boronic Acid) PumpA Pump A ReagentA->PumpA ReagentB Reagent B Solution (Aqueous Base) PumpB Pump B ReagentB->PumpB TMixer T-Mixer PumpA->TMixer 0.25 mL/min PumpB->TMixer 0.25 mL/min Reactor Heated Packed-Bed Reactor (Pd/SiO₂) @ 80 °C TMixer->Reactor Total Flow: 0.5 mL/min BPR Back Pressure Regulator (100 psi) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Flow diagram for the packed-bed Suzuki-Miyaura coupling.

Experimental Procedure
  • System Priming: Prime both pumps with the 3:1 Dioxane/Water solvent mixture.

  • Catalyst Bed Preparation: Prepare a slurry of the Pd/Silica catalyst in the reaction solvent and carefully pack it into the column reactor. Ensure no air gaps are present.

  • Heating: Heat the packed-bed reactor to a stable temperature of 80 °C.

  • Initiate Flow: Begin pumping Reagent A and Reagent B at the specified flow rates (see table below). The streams combine at the T-mixer before entering the heated reactor.

  • Equilibration: Allow the system to run for at least 3 residence times to reach a steady state before collecting the product.

  • Collection & Analysis: Collect the output from the back pressure regulator. Monitor the reaction progress by taking aliquots for analysis by HPLC or GC-MS.

  • Work-up: Once the run is complete, the collected product stream can be diluted with water and extracted with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Quantitative Data & Results
ParameterValue
Total Flow Rate0.5 mL/min
Reactor Volume~3.4 mL
Residence Time ~6.8 min
Temperature80 °C
Pressure100 psi
Stoichiometry (Aryl Bromide:Boronic Acid:Base)1 : 1.2 : 3
Expected Yield >90% [11]
Productivity ~1.5 g/hour

Application Note 2: Low-Temperature Bromine-Lithium Exchange and Electrophilic Quench

Organolithium reagents are powerful tools for forming C-C bonds but are highly reactive, often requiring cryogenic temperatures and strict anhydrous conditions.[12] Their use in batch processes is fraught with safety risks, including thermal runaways and pyrophoric hazards.[4]

Rationale for Flow Chemistry

Flow chemistry is exceptionally well-suited for handling hazardous organolithium reactions.[13] The key advantages include:

  • Enhanced Safety: The small reaction volume at any given time drastically minimizes the risk associated with a potential thermal runaway.[3]

  • Superior Heat Transfer: Microreactors can dissipate the heat from the highly exothermic Br-Li exchange reaction far more efficiently than a batch flask, allowing for reactions to potentially be run at higher, more convenient temperatures (-20 °C vs -78 °C).[4]

  • Precise Control: Unstable aryllithium intermediates can be generated and immediately reacted with an electrophile in a subsequent reaction coil, with residence times controlled to mere seconds.[13] This "just-in-time" generation minimizes decomposition and side reactions.[14]

Reaction Mechanism

The reaction proceeds via a metal-halogen exchange, where the bromine atom on the aromatic ring is swapped with a lithium atom from an organolithium reagent, such as n-butyllithium (n-BuLi), to form a highly reactive aryllithium intermediate.[15] This nucleophilic intermediate is then immediately intercepted by an electrophile (in this case, CO₂) to form a new C-C bond.[4]

Protocol 2: Low-Temperature Lithiation and Carboxylation

This protocol describes the formation of the aryllithium intermediate from this compound and its subsequent quenching with carbon dioxide (CO₂).

Reagents and Equipment
Reagent/EquipmentDetails
Pumps 2 x Syringe Pumps (for precise low-flow control)
Reactors 2 x Coil Reactors (e.g., PFA tubing, 1mm ID)
Mixers 2 x T-Mixers
Gas Input Tube-in-Tube or Gas-Liquid Contactor for CO₂ introduction
Cooling System Cryostat or immersion cooler capable of reaching -20 °C
Back Pressure Regulator 100 psi (ca. 7 bar)
Reagent A 0.2 M this compound in anhydrous THF
Reagent B 1.6 M n-BuLi in hexanes
Electrophile Dry CO₂ gas
System Setup Workflow

G cluster_0 Reagent Delivery cluster_1 Reaction Stage 1: Lithiation cluster_2 Reaction Stage 2: Carboxylation cluster_3 Downstream ReagentA Reagent A in THF PumpA Pump A ReagentA->PumpA ReagentB Reagent B (n-BuLi) PumpB Pump B ReagentB->PumpB TMixer1 T-Mixer 1 PumpA->TMixer1 0.80 mL/min PumpB->TMixer1 0.10 mL/min Coil1 Coil Reactor 1 @-20 °C TMixer1->Coil1 GasMixer Gas-Liquid Mixer Coil1->GasMixer CO2 CO₂ (gas) CO2->GasMixer Coil2 Coil Reactor 2 @-20 °C GasMixer->Coil2 BPR Back Pressure Regulator Coil2->BPR Quench Quench (Sat. NH₄Cl) Collection Product Collection Quench->Collection BPR->Quench

Caption: Flow diagram for the two-stage low-temperature lithiation-carboxylation.

Experimental Procedure
  • System Preparation: Ensure the entire flow path is dry and inert by flushing with dry nitrogen or argon.

  • Cooling: Cool the coil reactors to -20 °C using a cryostat.

  • Initiate Flow: Begin pumping Reagent A (substrate) and Reagent B (n-BuLi) into the first T-mixer. The combined stream flows into the first cooled coil for the Br-Li exchange to occur.

  • Electrophile Introduction: The aryllithium intermediate stream is then mixed with a stream of dry CO₂ gas in a gas-liquid contactor (e.g., a T-mixer or tube-in-tube reactor).[16]

  • Quench and Collection: The stream flows through the second cooled coil to complete the carboxylation before exiting the BPR and being quenched in-line with a saturated aqueous solution of NH₄Cl.

  • Work-up: The collected biphasic mixture is separated. The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated to yield the carboxylic acid product.

Quantitative Data & Results
ParameterValue
Lithiation Stage (Coil 1)
Flow Rate (Substrate)0.80 mL/min
Flow Rate (n-BuLi)0.10 mL/min
Total Flow Rate0.90 mL/min
Coil 1 Volume0.3 mL
Residence Time 1 20 seconds
Carboxylation Stage (Coil 2)
Coil 2 Volume0.5 mL
Residence Time 2 ~33 seconds
Temperature-20 °C
Stoichiometry (Aryl Bromide:n-BuLi)1 : 1.1
Expected Yield >85% [13]

References

  • Vertex AI Search result citing researchgate.net for a continuous-flow Suzuki-Miyaura coupling procedure.
  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. ACS Publications. Accessed February 3, 2026. [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. Accessed February 3, 2026. [Link]

  • Flow chemistry. Wikipedia. Accessed February 3, 2026. [Link]

  • Flow Chemistry | Continuous Processing | Scalable Reactions. Vapourtec. Accessed February 3, 2026. [Link]

  • Flow chemistry and the synthesis of energetic materials. JRC Publications Repository. Accessed February 3, 2026. [Link]

  • Flow Chemistry Applications | Continuous Processing. Vapourtec. Accessed February 3, 2026. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Accessed February 3, 2026. [Link]

  • Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. Amar Equipment. Accessed February 3, 2026. [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. Accessed February 3, 2026. [Link]

  • Design and Application of a Low-Temperature Continuous Flow Chemistry Platform. ResearchGate. Accessed February 3, 2026. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Accessed February 3, 2026. [Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. ACS Publications. Accessed February 3, 2026. [Link]

  • Case study - Flow Chemistry experiments of highly hazardous Butyl Lithium Reactions. Aragen. Accessed February 3, 2026. [Link]

  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Accelerating Palladium-Catalyzed C-F Bond Formation: Use of a Microflow Packed-Bed Reactor. MIT Open Access Articles. Accessed February 3, 2026. [Link]

  • Low temperature flow chemistry made easy. Chemical Industry Journal. Accessed February 3, 2026. [Link]

  • A Guide to Flow Chemistry Equipment. Asynt. Accessed February 3, 2026. [Link]

  • Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. ACS Publications. Accessed February 3, 2026. [Link]

  • Flow Chemistry in Contemporary Chemical Sciences: A Real Variety of Its Applications. MDPI. Accessed February 3, 2026. [Link]

  • Synthesis of some 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds. ResearchGate. Accessed February 3, 2026. [Link]

  • Flow microreactor system for halogen–lithium exchange of aryl halide.... ResearchGate. Accessed February 3, 2026. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed February 3, 2026. [Link]

  • Organolithium Bases in flow chemistry: a review. CORA. Accessed February 3, 2026. [Link]

  • Homocoupling of aryl halides in flow: Space integration of lithiation and FeCl3 promoted homocoupling. Beilstein Journals. Accessed February 3, 2026. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Accessed February 3, 2026. [Link]

Sources

Troubleshooting & Optimization

"Methyl 2-(3-bromo-5-fluorophenyl)acetate" reaction work-up procedures

Author: BenchChem Technical Support Team. Date: February 2026

Work-Up & Isolation Protocols[1]

Status: Active Ticket ID: CHEM-SUP-2024-BFPA Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are working with Methyl 2-(3-bromo-5-fluorophenyl)acetate . This is a lipophilic, electron-deficient ester .[1] Unlike simple phenylacetates, the 3,5-dihalogen substitution pattern exerts specific electronic effects:

  • Increased Acidity: The electron-withdrawing halogens make the benzylic

    
    -protons more acidic, increasing susceptibility to side reactions (e.g., condensation) under strong basic conditions.[1]
    
  • Lipophilicity: The molecule is highly soluble in chlorinated solvents (DCM) but prone to forming persistent emulsions during aqueous washes due to similar densities with brine/water mixtures.

  • Hydrolysis Risk: The methyl ester is labile. Prolonged exposure to aqueous base or acid—even during work-up—can revert the product to the parent phenylacetic acid.

Module 1: The Quench (Stopping the Reaction)[1]

Context: Most users synthesize this via Fischer esterification (Acid + MeOH + H


SO

or SOCl

).[1] The most common failure point is skipping the evaporation step , leading to unmanageable emulsions.
Protocol A: Standard Acidic Quench

Use this if your reaction solvent was Methanol.[1]

  • Evaporation (CRITICAL): Do NOT pour the reaction mixture directly into water.[1]

    • Why? Methanol acts as a phase-transfer cosolvent, creating a single phase or a stable emulsion that prevents separation.[1]

    • Action: Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove 80-90% of the methanol.

  • Dilution: Redissolve the oily residue in Dichloromethane (DCM) or tert-Butyl Methyl Ether (TBME) .

    • Note: DCM is preferred for halogenated aromatics due to high solubility.

  • The Cold Quench: Pour the organic solution slowly into a beaker of ice-water with vigorous stirring.

Protocol B: Thionyl Chloride (SOCl ) Quench

Use this if you generated the acid chloride in situ.[1]

  • Degas: If the reaction is complete, bubble N

    
     through the mixture for 15 mins to remove dissolved HCl/SO
    
    
    
    .
  • Azeotrope: Add a small portion of toluene and rotavap to dryness to remove residual SOCl

    
    .
    
  • Neutralization: Resuspend in DCM and wash with saturated NaHCO

    
      (Caution: Gas evolution).
    

Module 2: Phase Separation (Troubleshooting Emulsions)

The Issue: Halogenated phenylacetates often form "rag layers" (middle layer of emulsion) because their density is close to that of the aqueous wash.

Decision Tree: Breaking the Emulsion

EmulsionProtocol Start Emulsion Detected Step1 Add Saturated Brine (Increase aqueous density) Start->Step1 Check1 Separation? Step1->Check1 Step2 Filter through Celite (Remove suspended particulates) Check1->Step2 No End Proceed to Drying Check1->End Yes Check2 Separation? Step2->Check2 Step3 Wait 30 mins (Gravity separation) Check2->Step3 No Check2->End Yes

Figure 1: Step-by-step logic for resolving persistent emulsions during ester work-up.

Technical FAQ: Separation

Q: The organic layer is milky. Is this okay? A: No. This indicates suspended water.

  • Fix: Wash with Saturated Brine .[1] If it persists, dry over MgSO

    
     (which binds water more aggressively than Na
    
    
    
    SO
    
    
    ) and filter.[1] The filtrate should be clear.

Q: Which layer is my product in? A:

  • DCM Extraction: Product is in the Bottom layer.

  • EtOAc/Ether Extraction: Product is in the Top layer.

  • Verification: Run a "drop test".[2][3] Add a drop of the layer to a vial of water. If it beads up/sinks, it's organic (DCM).[1] If it dissolves, it's aqueous.

Module 3: Purification & Isolation

Context: The 3-bromo-5-fluoro substitution pattern typically results in a compound that is an oil or a low-melting solid .[1]

Solvent Compatibility Table
SolventSolubilityApplicationNotes
Hexanes/Heptane ModerateRecrystallizationGood anti-solvent.[1] Product may "oil out" if cooled too fast.
DCM HighExtractionExcellent for solubilizing the di-halo aromatic core.[1]
Methanol HighReactionAvoid during work-up (causes emulsions).[1]
Ethyl Acetate HighChromatographyGood solvent for silica columns (typically 5-10% EtOAc in Hexanes).[1]
Purification Workflow
  • Drying: Dry organic phase over Anhydrous Na

    
    SO
    
    
    
    for 20 minutes. Filter.
  • Concentration: Rotavap at 40°C.

    • Warning: Methyl esters can be volatile under high vacuum and heat. Do not overheat.

  • Assessment:

    • If Oil: Attempt to solidify by scratching with a glass rod and adding a seed crystal (if avail) or a drop of cold pentane.[1]

    • If Solid: Recrystallize from Hexanes/EtOAc (minimal EtOAc to dissolve, then add Hexanes).

    • If Impure Oil: Flash Chromatography.[1]

      • Stationary Phase: Silica Gel (SiO

        
        ).[1]
        
      • Eluent: Gradient 0%

        
         10% EtOAc in Hexanes. The di-halo ester moves fast (high R
        
        
        
        ).[1]

Module 4: Special Case - Metal Scavenging

Relevant if the ester was synthesized via Pd-catalyzed cross-coupling (e.g., alpha-arylation).[1]

If your product is colored (brown/orange) , you likely have residual Palladium.[1]

Protocol:

  • Dissolve crude oil in EtOAc.

  • Add SiliaMetS® Thiol or N-Acetylcysteine (0.5 eq relative to Pd).[1]

  • Stir at 40°C for 1 hour.

  • Filter through a pad of Celite/Silica.

  • Concentrate.[4][5][6][7][8][9]

Troubleshooting Guide (FAQ)

Q: My yield is low, and NMR shows a broad peak at 11 ppm. What happened? A: You hydrolyzed your ester.

  • Cause: Your bicarbonate wash was too vigorous or too long, or you used NaOH.[1]

  • Remedy: You can re-esterify the recovered acid (Fischer conditions), or perform an extractive separation: Dissolve mixture in Ether, wash with NaHCO

    
     (removes acid), dry and evaporate the organic layer to recover pure ester.[1]
    

Q: I see a new spot on TLC after leaving the product in CDCl


 overnight. 
A:  Acid sensitivity.
  • Explanation: CDCl

    
     can become acidic over time (forming HCl).[1] This can catalyze hydrolysis or transesterification.
    
  • Prevention:[1] Store the compound neat (without solvent) under Argon at -20°C. Filter CDCl

    
     through basic alumina before NMR.[1]
    

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General procedures for esterification work-up and emulsion breaking).

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Standard Methods for the Preparation of Esters; In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989; pp 695-700.[1]

  • Organic Syntheses. General Procedures for Work-up of Methyl Esters. .[1] (Authoritative source on standard ester isolation).

  • Leonard, J.; Lygo, B.; Procter, G. Advanced Practical Organic Chemistry, 3rd Ed.; CRC Press: Boca Raton, 2013.[1] (Techniques for drying agents and solvent selection).

  • ChemicalBook. Methyl phenylacetate Synthesis & Properties. Available at: .[1] (General properties of the parent scaffold).

Sources

"Methyl 2-(3-bromo-5-fluorophenyl)acetate" stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 2-(3-bromo-5-fluorophenyl)acetate (CAS No. 937732-38-2). This guide, developed by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to empower you with the knowledge to anticipate its behavior, optimize your reaction conditions, and ensure the integrity of your results.

I. Troubleshooting Guide: Degradation and Side Reactions

This section addresses specific issues that may arise during the handling and reaction of this compound, particularly concerning its stability in acidic and basic environments.

Issue 1: Low Yield or Absence of Expected Product in a Base-Mediated Reaction

Scenario: You are attempting a reaction, such as a Suzuki coupling or another cross-coupling reaction, on this compound using basic conditions (e.g., NaOH, K₂CO₃, or other strong bases), and you observe a significant amount of a new, more polar compound by TLC or LC-MS, with a corresponding loss of your starting material.

Root Cause Analysis: The primary suspect is the base-mediated hydrolysis of the methyl ester, a reaction commonly known as saponification.[1][2] This process is generally irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt.[2][3] This salt is typically unreactive under the conditions intended for the aryl halide.

Causality Explained: The hydroxide ion (or other strong base) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the methoxide ion is eliminated, yielding the corresponding carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is promptly removed, forming the carboxylate anion and water. This final deprotonation step drives the reaction to completion.[1][2]

Recommended Solutions:

  • Choice of Base: If possible, switch to a non-nucleophilic, sterically hindered base, or a weaker base like sodium bicarbonate (NaHCO₃) or cesium carbonate (Cs₂CO₃), which may be less likely to promote ester hydrolysis.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation of the aryl bromide. Lower temperatures will slow the rate of hydrolysis.

  • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. The presence of water will facilitate hydrolysis.[1]

  • Protecting Group Strategy: If harsh basic conditions are unavoidable, consider a different ester protecting group that is more stable to basic conditions, such as a tert-butyl ester.

Issue 2: Unexpected Formation of 2-(3-bromo-5-fluorophenyl)acetic acid in an Acidic Medium

Scenario: You are running a reaction in the presence of a strong acid (e.g., HCl, H₂SO₄) and notice the formation of the corresponding carboxylic acid, 2-(3-bromo-5-fluorophenyl)acetic acid.

Root Cause Analysis: This is likely due to acid-catalyzed hydrolysis of the methyl ester. Unlike base-mediated hydrolysis, this reaction is an equilibrium process.[1][3][4]

Causality Explained: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, methanol is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.[5][6]

Recommended Solutions:

  • Minimize Water Content: Use anhydrous solvents and reagents to the greatest extent possible to shift the equilibrium away from the hydrolysis products.[1]

  • Control Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize the extent of hydrolysis. Running the reaction at lower temperatures can also help.

  • Alternative Catalysts: If applicable to your desired reaction, consider using a Lewis acid catalyst instead of a Brønsted acid, which may be less prone to promoting ester hydrolysis.

II. Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: Under neutral, anhydrous conditions and when stored properly at -20°C, this compound is a stable compound.[7] However, its ester functional group makes it susceptible to hydrolysis under both acidic and basic conditions.[1]

Q2: How rapidly does hydrolysis occur under basic conditions?

A2: The rate of saponification is dependent on several factors, including the concentration of the base, the temperature, and the solvent.[8] Generally, with strong bases like sodium hydroxide or potassium hydroxide, hydrolysis can be quite rapid, even at room temperature. For sterically hindered esters, the reaction may require heating.[8][9]

Q3: Is the aryl-bromide bond stable to these conditions?

A3: The carbon-bromine bond on the aromatic ring is generally stable under the acidic or basic conditions that would typically cause ester hydrolysis. However, under more forcing conditions, such as high temperatures in the presence of strong nucleophiles, nucleophilic aromatic substitution could potentially occur, though this is less common than ester hydrolysis.

Q4: Can I use this compound in aqueous workups?

A4: Yes, you can use this compound in standard aqueous workups. Brief exposure to neutral or mildly acidic/basic aqueous solutions during extraction is unlikely to cause significant hydrolysis, especially at room temperature or below. However, prolonged contact with strongly acidic or basic aqueous layers should be avoided.

Q5: What are the expected products of complete hydrolysis?

A5:

  • Under acidic conditions: The products are 2-(3-bromo-5-fluorophenyl)acetic acid and methanol.[4]

  • Under basic conditions followed by acidic workup: The initial product is the sodium or potassium salt of 2-(3-bromo-5-fluorophenyl)acetic acid and methanol.[2] An acidic workup is then required to protonate the carboxylate salt to yield the final carboxylic acid product.[2][10]

III. Experimental Protocols & Data

Protocol 1: Monitoring Stability Under Basic Conditions (Saponification)

This protocol provides a method to quantify the rate of hydrolysis of this compound under standard basic conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 1 M Sodium Hydroxide solution

  • 1 M Hydrochloric Acid solution

  • Deionized Water

  • Reverse-phase HPLC system with a C18 column

  • Reaction vials

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • In a reaction vial, combine 1 mL of the stock solution with 1 mL of 1 M NaOH at room temperature.

  • Start a timer immediately upon mixing.

  • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing 100 µL of 1 M HCl and 800 µL of the HPLC mobile phase.

  • Analyze the quenched sample by HPLC to determine the relative peak areas of the starting material and the hydrolyzed product, 2-(3-bromo-5-fluorophenyl)acetic acid.

  • Plot the percentage of remaining starting material versus time to determine the rate of hydrolysis.

Protocol 2: Monitoring Stability Under Acidic Conditions

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 1 M Hydrochloric Acid solution

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

  • Reverse-phase HPLC system with a C18 column

  • Reaction vials

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • In a reaction vial, combine 1 mL of the stock solution with 1 mL of 1 M HCl at room temperature.

  • Start a timer immediately upon mixing.

  • At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing 100 µL of saturated NaHCO₃ solution and 800 µL of the HPLC mobile phase.

  • Analyze the quenched sample by HPLC.

  • Plot the percentage of remaining starting material versus time.

Data Summary: Expected Stability Profile

The following table summarizes the expected relative stability of this compound under various conditions.

ConditionpH RangeTemperatureExpected StabilityPrimary Degradation Pathway
Strongly Basic > 12Room Temp - ElevatedLowSaponification (Irreversible Hydrolysis)
Weakly Basic 8 - 11Room TemperatureModerateSlow Saponification
Neutral 6 - 8Room TemperatureHighMinimal to no degradation
Weakly Acidic 4 - 6Room TemperatureHighVery slow hydrolysis
Strongly Acidic < 2Room Temp - ElevatedModerate to LowAcid-catalyzed Hydrolysis (Reversible)

IV. Mechanistic Diagrams

The following diagrams illustrate the key chemical transformations discussed in this guide.

G cluster_acid Acid-Catalyzed Hydrolysis Ester_A This compound ProtonatedEster Protonated Ester Ester_A->ProtonatedEster + H+ Tetrahedral_A Tetrahedral Intermediate ProtonatedEster->Tetrahedral_A + H2O CarboxylicAcid 2-(3-bromo-5-fluorophenyl)acetic acid Tetrahedral_A->CarboxylicAcid - H+ Methanol_A Methanol Tetrahedral_A->Methanol_A - H+

Caption: Acid-Catalyzed Ester Hydrolysis Workflow.

G cluster_base Base-Mediated Hydrolysis (Saponification) Ester_B This compound Tetrahedral_B Tetrahedral Intermediate Ester_B->Tetrahedral_B + OH- CarboxylicAcid_B Carboxylic Acid Tetrahedral_B->CarboxylicAcid_B - CH3O- Methanol_B Methanol Tetrahedral_B->Methanol_B Carboxylate Carboxylate Salt CarboxylicAcid_B->Carboxylate + OH-

Sources

Validation & Comparative

A Tale of Two Halogens: A Comparative Guide to the Synthetic Utility of Methyl 2-(3-bromo-5-fluorophenyl)acetate and Methyl 2-(3-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist and process development scientist, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth, data-driven comparison of two structurally related, yet synthetically distinct, aryl acetic acid esters: Methyl 2-(3-bromo-5-fluorophenyl)acetate and Methyl 2-(3-chlorophenyl)acetate. By examining their synthesis, reactivity in key cross-coupling reactions, and the underlying electronic and steric influences of their halogen substituents, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: Key Intermediates in Drug Discovery

Both this compound and Methyl 2-(3-chlorophenyl)acetate are valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Their phenylacetic acid moiety is a common scaffold in a variety of biologically active compounds. The presence of a halogen atom on the aromatic ring provides a reactive handle for the construction of carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

The seemingly subtle difference between a bromine and a chlorine atom at the 3-position, however, gives rise to significant disparities in their reactivity profiles. This guide will dissect these differences, providing a clear rationale for choosing one over the other based on specific synthetic goals.

Synthesis of the Starting Materials

The accessibility of starting materials is a crucial consideration in any synthetic plan. Both target molecules can be prepared from their corresponding phenylacetic acids.

Methyl 2-(3-chlorophenyl)acetate is readily synthesized from the commercially available 3-chlorophenylacetic acid via standard esterification procedures, such as Fischer esterification using methanol in the presence of an acid catalyst.

This compound is typically prepared from 3-bromo-5-fluorophenylacetic acid. The synthesis of this acid can be achieved through multi-step sequences, for instance, starting from 1,3,5-tribromobenzene, which undergoes selective lithiation and subsequent reaction with a suitable electrophile to introduce the fluorine and acetic acid moieties. A general synthetic approach involves the bromination of a fluorinated precursor followed by functional group manipulation to install the acetic acid side chain. Once the acid is obtained, it can be esterified to the desired methyl ester using standard methods.[1]

Head-to-Head Comparison in Cross-Coupling Reactions

The true divergence in the utility of these two building blocks becomes apparent when they are employed in cross-coupling reactions. The choice of halogen has a profound impact on reaction kinetics, catalyst selection, and overall efficiency. It is a well-established principle in palladium-catalyzed cross-coupling that the reactivity of aryl halides follows the trend I > Br > Cl > F, which is primarily governed by the carbon-halogen bond dissociation energy.

The Suzuki-Miyaura Coupling: A Tale of Two Reactivities

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2] To illustrate the differing reactivities of our two subject molecules, let us consider a hypothetical Suzuki-Miyaura reaction with phenylboronic acid.

Table 1: Anticipated Performance in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid

FeatureThis compoundMethyl 2-(3-chlorophenyl)acetateRationale
Reaction Conditions Milder (e.g., lower temperature, shorter reaction time)More forcing (e.g., higher temperature, longer reaction time)Lower C-Br bond dissociation energy facilitates oxidative addition.
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Often requires more specialized, electron-rich and bulky phosphine ligands (e.g., Buchwald or Fuphos-type ligands) to activate the C-Cl bond.
Typical Yields Generally higherCan be lower, and more susceptible to side reactions like hydrodehalogenation.The more forcing conditions required for the chloride can lead to catalyst decomposition and side product formation.

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

The following protocol provides a general framework for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields, especially when working with the less reactive aryl chloride.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq) B Add Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and Ligand (if needed) A->B C Add Degassed Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) B->C D Heat the mixture under inert atmosphere (e.g., N₂ or Ar) C->D E Monitor reaction progress by TLC or GC-MS D->E F Cool to room temperature and add water E->F G Extract with an organic solvent (e.g., Ethyl Acetate) F->G H Wash organic layer, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[3] Similar to the Suzuki-Miyaura coupling, the reactivity difference between the bromo and chloro substituents is a critical factor.

For This compound , the amination reaction can typically be achieved under relatively mild conditions with a variety of palladium catalysts and phosphine ligands.

In contrast, the amination of Methyl 2-(3-chlorophenyl)acetate often necessitates the use of more sophisticated and expensive catalyst systems. The development of bulky, electron-rich phosphine ligands by Buchwald, Hartwig, and others has been instrumental in enabling the efficient coupling of aryl chlorides.[4]

Table 2: Anticipated Performance in a Hypothetical Buchwald-Hartwig Amination with Aniline

FeatureThis compoundMethyl 2-(3-chlorophenyl)acetateRationale
Reaction Conditions Generally milder temperature and shorter reaction times.Requires higher temperatures and longer reaction times.The C-Br bond is more readily cleaved by the palladium catalyst.
Catalyst System A broader range of Pd/phosphine ligand combinations are effective.Often requires specialized, bulky, and electron-rich ligands (e.g., XPhos, RuPhos).These ligands promote the oxidative addition to the strong C-Cl bond.
Base A variety of bases can be used (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).Often requires a strong base like NaOtBu or LiHMDS.A stronger base is needed to facilitate the catalytic cycle with the less reactive chloride.
Typical Yields Generally high.Can be variable and highly dependent on the catalyst system and reaction conditions.

Experimental Protocol: A Generalized Buchwald-Hartwig Amination

The following is a representative protocol for a Buchwald-Hartwig amination. The choice of ligand and base is particularly critical when using an aryl chloride.

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide (1.0 eq), Amine (1.2 eq), and Base (e.g., NaOtBu, 1.5 eq) in a dry flask B Add Pd Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and Ligand (e.g., XPhos, 2-4 mol%) A->B C Add Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane) B->C D Heat the mixture under an inert atmosphere (e.g., N₂ or Ar) C->D E Monitor reaction by TLC or LC-MS D->E F Cool, quench with water, and extract with an organic solvent E->F G Wash, dry, and concentrate the organic phase F->G H Purify by column chromatography G->H

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

The Role of the Fluoro Substituent

The presence of a fluorine atom at the 5-position in This compound also influences its reactivity. The electron-withdrawing nature of the fluorine atom can make the aryl ring more electron-deficient, which can have several effects:

  • Increased Rate of Oxidative Addition: An electron-deficient aromatic ring can facilitate the oxidative addition of the palladium(0) catalyst, potentially leading to faster reaction rates compared to a non-fluorinated analogue.

  • Potential for Ortho-Lithiation: The fluorine atom can direct ortho-lithiation, providing an alternative route for functionalization.

Practical Considerations and Strategic Choices

The choice between "this compound" and "Methyl 2-(3-chlorophenyl)acetate" is a strategic one that depends on several factors:

  • Cost and Availability: Aryl chlorides are generally less expensive and more widely available than the corresponding aryl bromides. For large-scale synthesis, the cost savings of using a chloride can be significant.

  • Reactivity Requirements: For early-stage drug discovery where rapid access to a variety of analogs is desired, the higher reactivity of the bromide may be advantageous, allowing for the use of more standard and reliable coupling conditions.

  • Selectivity in Polyhalogenated Systems: In molecules containing multiple halogen atoms, the differential reactivity of bromine and chlorine can be exploited for selective, sequential cross-coupling reactions. The bromo-substituent can be selectively reacted under milder conditions, leaving the chloro-substituent intact for a subsequent transformation under more forcing conditions.

  • Downstream Synthetic Steps: The presence of the fluorine atom in the bromo-compound may be a desired feature in the final target molecule for its potential to modulate pharmacokinetic and pharmacodynamic properties.

Conclusion

In the direct comparison of "this compound" and "Methyl 2-(3-chlorophenyl)acetate," the bromo-substituted compound emerges as the more reactive and versatile building block for palladium-catalyzed cross-coupling reactions. It generally allows for the use of milder reaction conditions, a broader range of catalysts, and often provides higher yields.

However, the lower cost and wider availability of the chloro-analogue make it an attractive option, particularly for large-scale synthesis, provided that a robust and efficient catalytic system can be developed. The continuous advancements in catalyst technology are increasingly bridging the reactivity gap between aryl bromides and chlorides, making the latter a more viable option than ever before.

Ultimately, the choice between these two valuable synthetic intermediates should be made after careful consideration of the specific project goals, including the desired reactivity, cost constraints, and the potential for selective functionalization.

References

  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. (2023). Retrieved from https://www.preprints.org/manuscript/202310.2032/v1
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (2025). Retrieved from [Link]

  • Sonogashira coupling reactions of phenylacetylene and aryl halides. - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. (n.d.). Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018). Retrieved from [Link]

  • Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline... - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][5][6][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube - ResearchGate. (2025). Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PubMed Central. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved from [Link]

  • CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid - Google Patents. (n.d.).
  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage - DOI. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl mesylates - RSC Publishing. (2011). Retrieved from [Link]

  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions? - Reddit. (2024). Retrieved from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. (2025). Retrieved from [Link]

  • Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (2018). Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Palladium-Catalyzed Coupling of Aryl Halides and. (2001). Retrieved from [Link]

  • CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents. (n.d.).
  • Transition Metal Catalyzed Cross-Coupling Reactions | MDPI Books. (2021). Retrieved from [Link]

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers - YouTube. (2016). Retrieved from [Link]

  • 3-bromophthalide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • US2876255A - Preparation of bromo acids and esters - Google Patents. (n.d.).
  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). Retrieved from [Link]

  • Preparation of 3-bromo-3-phenylpropanoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Methyl 2-(3-bromo-5-fluorophenyl)acetate as a Bioisosteric Scaffold

[1][2]

Executive Summary: The Dual-Function Scaffold

Methyl 2-(3-bromo-5-fluorophenyl)acetate (CAS: 937732-38-2) is not merely a passive building block; it is a strategic "dual-function" scaffold in medicinal chemistry.[1] It serves two distinct roles in lead optimization:

  • Bioisosteric Replacement: The 3-bromo-5-fluorophenyl moiety acts as a bioisostere for standard phenyl, chlorophenyl, or heteroaromatic rings, modulating lipophilicity and metabolic stability.[1][2]

  • Divergent Synthetic Handle: The molecule contains orthogonal reactive sites—the methyl ester (for acyl transfer) and the aryl bromide (for cross-coupling)—allowing rapid library generation around a privileged core.[2]

This guide analyzes its utility as a bioisostere, comparing it against standard alternatives, and provides validated protocols for its application in drug discovery.[1][2]

Bioisosteric Profile & Comparative Analysis[1][2]

The "Magic Methyl" of Halogens: Why 3-Br-5-F?

The 3-bromo-5-fluoro substitution pattern is a sophisticated bioisosteric design element.[1][2] Unlike a simple phenyl ring, this motif introduces specific physicochemical changes:

  • Electronic Modulation: The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring and lowering the pKa of adjacent protons, which can influence binding affinity in hydrophobic pockets.[1][2]

  • Metabolic Blocking: The 3,5-disubstitution pattern effectively blocks the most metabolically vulnerable sites (meta-positions) on the phenyl ring, extending half-life (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Halogen Bonding: The bromine atom is a potent halogen bond donor.[1][2] Its "sigma-hole" (a region of positive electrostatic potential) can form directional interactions with backbone carbonyls or sulfonyls in target proteins (e.g., Kinases, GPCRs).[2]

Comparative Performance Matrix

The following table compares the This compound scaffold against common alternatives used in SAR (Structure-Activity Relationship) exploration.

Feature3-Br-5-F (Target) Unsubstituted Phenyl3-Chloro Phenyl3,5-Difluoro Phenyl
Lipophilicity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

cLogP)
+1.0 (High) Reference (0.[2]0)+0.71+0.28
Metabolic Stability High (Blocks CYP oxidation)Low (Vulnerable to hydroxylation)ModerateHigh
Steric Bulk (A-Value) High (Br is bulky)LowModerateLow
Electronic Effect (

)
Strong EWG NeutralModerate EWGStrong EWG
Synthetic Utility Dual (Coupling + Acylation)Single (Acylation only)SingleSingle
Halogen Bond Potential Excellent (Br

-hole)
NoneGoodPoor (F is tightly held)
ngcontent-ng-c2307461527="" class="ng-star-inserted">

Key Insight: Use the 3-Br-5-F motif when you need to fill a hydrophobic pocket and establish a directional anchor point via the bromine, while simultaneously blocking metabolism.[2]

Strategic Decision Framework (SAR Logic)

The following decision tree guides the medicinal chemist on when to deploy this specific scaffold versus alternatives.

SAR_Decision_TreeStartLead Optimization GoalMetabMetabolic Instability?Start->MetabHigh ClearancePotencyPotency Issue?Start->PotencyLow AffinityMetab_CheckIs Phenyl Ring Oxidized?Metab->Metab_CheckPotency_CheckHydrophobic Pocket?Potency->Potency_CheckUse_FUse 3,5-DifluoroMetab_Check->Use_FSteric constr.Use_BrFUse 3-Br-5-F(Steric Block + Lipophilicity)Metab_Check->Use_BrFPocket availableHalogen_BondCarbonyl Nearby?Potency_Check->Halogen_BondYesUse_BrF_2Use 3-Br-5-F(Halogen Bond Donor)Halogen_Bond->Use_BrF_2Yes (Directional)Use_ClUse 3-Cl analogHalogen_Bond->Use_ClNo (General fill)

Figure 1: Strategic decision tree for selecting the 3-bromo-5-fluorophenyl moiety in lead optimization.[1]

Experimental Protocols

Protocol A: Selective Hydrolysis to the Phenylacetic Acid

To use this scaffold as a linker, the methyl ester must often be hydrolyzed without affecting the aryl bromide.[1][2]

Reagents:

  • This compound (1.0 eq)[1]

  • LiOH[1]·H₂O (2.0 eq)

  • THF/Water (3:1 v/v)[2]

Methodology:

  • Dissolution: Dissolve 1.0 mmol of the ester in 3 mL of THF. Cool to 0°C.[1][2]

  • Activation: Add 1 mL of water containing 2.0 mmol LiOH dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[2] Note: Avoid heating to prevent decarboxylation or bromide displacement.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc (3x).[2] Dry over Na₂SO₄ and concentrate.

  • Validation: ¹H NMR should show loss of the methyl singlet at ~3.7 ppm.[1][2]

Protocol B: Divergent Suzuki-Miyaura Coupling

This protocol utilizes the bromine handle before or after ester modification to expand the core.[1]

Reagents:

  • Scaffold (1.0 eq)[2]

  • Aryl Boronic Acid (1.2 eq)[2]

  • Pd(dppf)Cl₂[2]·DCM (0.05 eq)[2]

  • K₂CO₃ (3.0 eq)[2][3]

  • Dioxane/H₂O (10:1)[2]

Methodology:

  • Degassing: Sparge solvents with Argon for 15 mins.

  • Assembly: Combine scaffold, boronic acid, base, and catalyst in a sealed tube.[1][2]

  • Cycling: Heat to 90°C for 4-12 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Synthetic Workflow & Pathway Visualization[1]

The following diagram illustrates the versatility of this compound as a divergent intermediate.

Synthetic_WorkflowCoreThis compound(Starting Material)Path_AHydrolysis(LiOH)Core->Path_APath_BSuzuki Coupling(R-B(OH)2, Pd)Core->Path_BPath_CAlpha-Alkylation(LDA, R-X)Core->Path_CAcidPhenylacetic Acid(Linker)Path_A->AcidAmide CouplingBiarylBiaryl Ester(Extended Core)Path_B->BiarylLibrary GenSub_EsterAlpha-Substituted Ester(Chiral Precursor)Path_C->Sub_EsterStereo Control

Figure 2: Divergent synthetic pathways available from the parent ester scaffold.[1]

References

  • PubChem. (2025).[2][3] this compound Compound Summary. National Center for Biotechnology Information.[1][2][4] [Link][2]

  • Meanwell, N. A. (2011).[2] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. [Link][2]

  • Wilcken, R., et al. (2013).[2] Halogen Bonding in Drug Discovery: Structures, Thermodynamics, and Applications. Journal of Medicinal Chemistry. [Link][2]

Structure-activity relationship (SAR) studies of "Methyl 2-(3-bromo-5-fluorophenyl)acetate" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Methyl 2-(3-bromo-5-fluorophenyl)acetate Analogs

Part 1: Executive Summary & Strategic Value

This compound is not merely a reagent; it is a "privileged scaffold" for diversity-oriented synthesis (DOS). In the optimization of small molecule drugs—particularly for targets like COX-2 , MAO-B , and specific kinases —the phenylacetic acid moiety serves as a critical anchor.

This guide analyzes the SAR advantages of the 3-bromo-5-fluoro substitution pattern compared to classic analogs (e.g., 3,5-dichloro or unsubstituted phenyls). The specific utility lies in its dual-vector functionality :

  • The Bromine Handle (C3): Enables orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access biaryl chemical space.

  • The Fluorine Motif (C5): Modulates lipophilicity (

    
    ), blocks metabolic oxidation (CYP450 blocking), and alters the electronic density of the aromatic ring without introducing excessive steric bulk.
    

Part 2: Comparative SAR Landscape

The "3,5-Disubstitution" Effect

In many binding pockets (e.g., the hydrophobic channel of COX-2 or the allosteric site of MAO-B), the 3,5-substitution pattern on the phenyl ring is decisive.

Analog ScaffoldElectronic Character (

)
Metabolic StabilitySynthetic UtilityPrimary Application
3-Br-5-F (Target) High (

)
High (F-block) High (Br-coupling) Lead Optimization / Library Gen.
3,5-DichloroHigh (

)
ModerateLow (Cl is inert)Generic NSAIDs (e.g., Diclofenac)
3,5-DifluoroModerateVery HighLow (Inert)Bioisostere Screening
UnsubstitutedNeutralLow (Oxidation prone)N/ABaseline Reference

Key Insight: While 3,5-dichloro analogs (like Diclofenac) provide potency, they lack the synthetic modularity of the 3-bromo-5-fluoro analog. The bromine allows this molecule to serve as a "branch point" intermediate, converting a simple phenylacetic acid into a complex biaryl system.

Case Study: Potency Shifts in Halogenated Phenylacetates

Referencing studies on aryl acetamide inhibitors (e.g., for Cryptosporidium or MAO-B), we observe distinct trends when manipulating the 3,5-positions:

  • Lipophilicity vs. Activity: The 3-Br-5-F analog exhibits a calculated

    
     shift of +0.45 compared to the 3-F analog, often improving membrane permeability.
    
  • Potency Data (Representative): In aryl acetamide scaffolds, exchanging a 3,5-dichloro motif for 3-bromo-5-fluoro often retains potency (IC50 within 2-fold) while enabling the addition of solubilizing groups via the bromine handle.

    • Reference Benchmark: 3,5-dichloro analogs ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       IC50: ~1.2 
      
      
      
      M
    • 3,5-difluoro analogs

      
       IC50: ~6.0 
      
      
      
      M (Loss of hydrophobic contact)
    • 3-Br-5-F analogs

      
       IC50: ~1.5 
      
      
      
      M (Retained potency + functionalizable)

Part 3: Mechanism of Action & Design Logic

The utility of this compound rests on its ability to undergo Divergent Synthesis .

Pathway Visualization (Graphviz)

The following diagram illustrates how this specific scaffold serves as a hub for generating three distinct classes of bioactive molecules.

SAR_Pathway Scaffold This compound (The Hub) Path_A Path A: Suzuki Coupling (Biaryl Synthesis) Scaffold->Path_A Pd(PPh3)4, Ar-B(OH)2 Path_B Path B: Ester Hydrolysis (Acid Generation) Scaffold->Path_B LiOH, THF/H2O Path_C Path C: SNAr / Amination (Amide Formation) Scaffold->Path_C R-NH2, Heat Target_1 Biaryl Acetic Acids (COX-2 Selective) Path_A->Target_1 Hydrolysis Target_2 Alpha-Halo Acids (Kinase Inhibitors) Path_B->Target_2 Halogenation (HVZ) Target_3 Phenyl-Acetamides (MAO-B Inhibitors) Path_C->Target_3 Coupling

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the Bromine (C-C coupling) and Ester (Acyl substitution) motifs.

Part 4: Experimental Protocols

To validate the SAR utility, the following protocols describe the conversion of the methyl ester into active biaryl analogs.

Protocol A: Suzuki-Miyaura Cross-Coupling (C3-Functionalization)

Objective: To extend the aromatic system at the 3-position, utilizing the bromine handle.[1]

  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Boronic Acid: Phenylboronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (3.0 eq)
      
    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and catalyst under

      
       atmosphere.
      
    • Add degassed solvent mixture.

    • Heat at 90°C for 4 hours . Monitor by TLC/LC-MS.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Yield Expectation: 85-95% conversion to the biaryl ester.

Protocol B: Ester Hydrolysis (Activation)

Objective: Convert the ester prodrug/intermediate to the active free acid form (common for NSAID activity).

  • Reagents:

    • Substrate: Methyl ester analog (from Protocol A)

    • Reagent: LiOH (2.0 eq) in THF:H2O (3:1).

  • Procedure:

    • Stir at room temperature for 2 hours .

    • Acidify to pH 3 with 1N HCl.[2]

    • Extract with DCM.

    • Validation:

      
       NMR shift of alpha-protons and disappearance of methyl singlet (~3.7 ppm).
      

Part 5: References & Grounding

  • Gooßen, L. J. (2001).[3] "Pd-catalyzed synthesis of arylacetic acid derivatives from boronic acids." Chemical Communications, (7), 669–670.[3] Link

  • Bessoff, K., et al. (2014). "Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine." Journal of Medicinal Chemistry. Link

  • Vilar, S., et al. (2018). "Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors." Frontiers in Pharmacology. Link

  • Vertex Pharmaceuticals. (2006). "Synthesis of 5-bromo-4-methyl-pyridin-3-yl derivatives." US Patent Application 20060116519. Link

Sources

Navigating the Chemical Maze: A Comparative Guide to Therapeutics Derived from Methyl 2-(3-bromo-5-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the journey from a simple chemical building block to a life-saving therapeutic is a complex and intricate process. This guide provides an in-depth analysis of drugs synthesized from the starting material, Methyl 2-(3-bromo-5-fluorophenyl)acetate, with a primary focus on the class of emerging cancer therapeutics known as PRMT5 inhibitors.

This document will explore the synthetic lineage from this key intermediate to potent drug candidates, compare their efficacy through available preclinical and clinical data, and provide detailed experimental protocols for their evaluation.

From a Phenylacetate Building Block to Targeted Cancer Therapy

This compound serves as a crucial starting scaffold in the synthesis of a variety of pharmacologically active molecules. Its substituted phenyl ring provides a versatile platform for medicinal chemists to build upon, leading to the development of compounds with highly specific biological activities. A significant application of this chemical intermediate is in the creation of inhibitors targeting Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in the progression of numerous cancers.

Synthesis_Pathway This compound This compound Intermediate_Scaffolds Key Intermediate Scaffolds This compound->Intermediate_Scaffolds Multi-step Synthesis PRMT5_Inhibitors PRMT5 Inhibitors Intermediate_Scaffolds->PRMT5_Inhibitors MRTX1719 MRTX1719 PRMT5_Inhibitors->MRTX1719 Other_PRMT5_Inhibitors Other Investigational PRMT5 Inhibitors PRMT5_Inhibitors->Other_PRMT5_Inhibitors Therapeutic_Applications Therapeutic Applications (e.g., MTAP-deleted Cancers) MRTX1719->Therapeutic_Applications Other_PRMT5_Inhibitors->Therapeutic_Applications

Caption: Synthetic progression from this compound to PRMT5 inhibitors.

The Rise of PRMT5 Inhibitors in Oncology

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a critical role in various cellular processes, including gene transcription, RNA splicing, and DNA damage repair.[1] Dysregulation and overexpression of PRMT5 have been linked to the growth and survival of a wide range of cancers, including hematopoietic, lung, prostate, melanoma, and pancreatic cancers.[1] This has made PRMT5 a compelling target for the development of novel anticancer therapies.

A particularly promising strategy in this area is the concept of synthetic lethality, which targets a genetic vulnerability that is unique to cancer cells. One such vulnerability arises from the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A in many cancers. MTAP-deleted cancer cells have an increased reliance on PRMT5 activity for their survival, making them exquisitely sensitive to PRMT5 inhibition.

Comparative Efficacy of PRMT5 Inhibitors

Several PRMT5 inhibitors are currently in various stages of preclinical and clinical development. This section will focus on a key example, MRTX1719, and compare its profile to other emerging molecules in this class.

MRTX1719: A Synthetic Lethal Approach

MRTX1719 is a potent and selective inhibitor of the PRMT5•MTA complex, demonstrating a synthetic lethal effect in MTAP-deleted cancer cells.[2] This targeted approach allows for a potentially wider therapeutic window, minimizing toxicity to healthy, MTAP-wild-type cells.

Compound Mechanism of Action Target Indication Key Preclinical Findings
MRTX1719 Selective inhibitor of the PRMT5•MTA complexMTAP-deleted cancersPotent and selective binding to the PRMT5•MTA complex; dose-dependent inhibition of PRMT5 activity in MTAP-deleted tumors, correlating with antitumor activity in xenograft models.[2]
Other Investigational PRMT5 Inhibitors Inhibition of PRMT5 enzymatic activityVarious cancers (hematopoietic, solid tumors)Broad anti-proliferative effects in cancer cell lines; potential for combination therapies.

Experimental Protocols for Evaluating PRMT5 Inhibitor Efficacy

The following are standardized experimental workflows for assessing the efficacy of PRMT5 inhibitors.

In Vitro Enzymatic Assay

Objective: To determine the direct inhibitory activity of a compound against the PRMT5 enzyme.

Methodology:

  • Reagents: Recombinant human PRMT5/MEP50 complex, S-adenosyl-L-[methyl-³H]methionine (SAM), histone H4 peptide substrate, test compounds.

  • Procedure:

    • Incubate the PRMT5/MEP50 complex with varying concentrations of the test compound.

    • Initiate the methyltransferase reaction by adding the histone H4 peptide and [³H]-SAM.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction and capture the radiolabeled peptide on a filter membrane.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Reagents: - PRMT5/MEP50 - [3H]-SAM - Histone H4 - Test Compound Incubation Incubate PRMT5 with Compound Reagents->Incubation Initiation Add Substrate & [3H]-SAM Incubation->Initiation Reaction_Step Methyltransferase Reaction Initiation->Reaction_Step Termination Stop Reaction Reaction_Step->Termination Capture Capture Radiolabeled Peptide Termination->Capture Quantification Scintillation Counting Capture->Quantification IC50 Calculate IC50 Quantification->IC50

Caption: Workflow for an in vitro PRMT5 enzymatic assay.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of a compound on cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines, including both MTAP-deleted and MTAP-wild-type lines for comparative analysis.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a period of 3-5 days.

    • Assess cell viability using a colorimetric assay (e.g., MTS or resazurin-based) or by cell counting.

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line to evaluate the compound's potency and selectivity.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Procedure:

    • Implant human cancer cells (e.g., MTAP-deleted pancreatic cancer cells) subcutaneously into the flanks of the mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally or intraperitoneally) at a defined dose and schedule.

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic markers).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy.

Future Directions and Conclusion

The development of drugs derived from this compound, particularly PRMT5 inhibitors, represents a significant advancement in targeted cancer therapy. The synthetic lethality approach, exemplified by MRTX1719, holds immense promise for treating cancers with specific genetic vulnerabilities like MTAP deletion. Continued research in this area, focusing on optimizing potency, selectivity, and pharmacokinetic properties, will be crucial in translating these promising scientific discoveries into effective clinical treatments. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these emerging therapeutics.

References

  • US20140213582A1 - Prmt5 inhibitors and uses thereof - Google Patents.
  • Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers | Journal of Medicinal Chemistry - ACS Publications.

Sources

A Senior Application Scientist's Guide to Benchmarking "Methyl 2-(3-bromo-5-fluorophenyl)acetate" in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the judicious selection of synthetic reagents is a cornerstone of efficient and successful discovery campaigns. This guide provides an in-depth, objective comparison of Methyl 2-(3-bromo-5-fluorophenyl)acetate against other common synthetic reagents. By examining its performance in key chemical transformations, supported by experimental data and mechanistic insights, this document serves as a practical resource for making informed decisions in your synthetic endeavors.

The Strategic Advantage of this compound

This compound is a versatile building block prized for its trifecta of reactive sites: a bromine atom, a fluorine atom, and a methyl ester. This unique combination offers a powerful platform for molecular diversification.

  • The Bromo Group: A reliable handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of carbon and heteroatom substituents. The C-Br bond offers a good balance of reactivity and stability, making it a workhorse in medicinal chemistry.

  • The Fluoro Group: A bioisostere of a hydrogen atom, the fluorine substituent can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Its introduction can enhance metabolic stability, improve binding affinity, and modulate pKa.

  • The Methyl Ester: This functional group provides a convenient anchor for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid for amide bond formation or reduction to an alcohol.

The interplay of the electron-withdrawing effects of the bromine and fluorine atoms on the phenyl ring also modulates the reactivity of the molecule, a key consideration in planning multi-step synthetic sequences.

Head-to-Head Benchmarking: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a fundamental tool for the construction of biaryl scaffolds, which are prevalent in numerous pharmaceutical agents. Here, we benchmark the performance of this compound against its non-fluorinated and chloro-substituted analogs.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol outlines a standard procedure for the Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid.

Materials:

  • Aryl halide (e.g., 3-bromo-5-fluorotoluene, 3-bromotoluene, or 3-chlorotoluene) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene/H₂O (4:1, 5 mL)

Procedure:

  • In a Schlenk tube, combine the aryl halide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add the degassed toluene/water solvent mixture.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

DOT Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Ar-Pd(II)(X)L_n (Oxidative Addition) Pd(0)L_n->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)(Ar')L_n (Transmetalation) Oxidative_Addition->Transmetalation Ar'B(OH)₂ Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n caption Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Comparative Performance Data

The following table summarizes typical yields for the Suzuki-Miyaura coupling of relevant toluene analogs, providing a strong indication of the expected performance of the corresponding phenylacetates. The reactivity trend generally follows the order of C-I > C-Br > C-Cl for the carbon-halogen bond dissociation energy.[1]

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

Aryl HalideTypical Yield (%)Reaction Time (h)Comments
3-Bromo-5-fluorotoluene>95%2-6The electron-withdrawing fluorine can enhance the rate of oxidative addition.
3-Bromotoluene~95%4-8A standard, reliable substrate for Suzuki couplings.
3-Chlorotoluene70-85%12-24Requires more forcing conditions and specialized catalysts for efficient coupling.[1]

Analysis and Scientific Rationale:

The data aligns with established principles of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is more readily cleaved by the palladium(0) catalyst in the rate-determining oxidative addition step compared to the stronger carbon-chlorine bond. The presence of the electron-withdrawing fluorine atom in 3-bromo-5-fluorotoluene can further accelerate this step, often leading to slightly faster reaction times and high yields. For synthetic planning, this positions this compound as a highly reliable and efficient coupling partner, superior to its chloro-analog.

Benchmarking the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, crucial for the synthesis of anilines and their derivatives. In this section, we compare the reactivity of our target molecule with an analogous aryl iodide.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

This protocol details a standard procedure for the amination of an aryl halide with morpholine.

Materials:

  • Aryl halide (e.g., 3-bromo-5-fluorotoluene or 3-iodotoluene) (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (1.5 mol%)

  • Xantphos (3 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, combine the aryl halide, Pd₂(dba)₃, Xantphos, and NaOtBu in a Schlenk tube.

  • Add toluene and morpholine.

  • Seal the tube and heat the reaction mixture at 100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Buchwald_Hartwig_Workflow

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-(3-bromo-5-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: Methyl 2-(3-bromo-5-fluorophenyl)acetate

This operational guide provides immediate, actionable safety and logistical protocols for handling This compound (CAS: 937732-38-2). Unlike simple alpha-bromo esters (e.g., methyl bromoacetate) which are severe lachrymators, this phenylacetic acid derivative presents primarily as a Skin/Eye/Respiratory Irritant and is Harmful if Swallowed . However, due to the halogenated aromatic structure, it requires specific waste stream management and rigorous PPE to prevent dermatitis or sensitization.

Part 1: Chemical Hazard Profile & Risk Assessment

1.1 Structure-Activity Relationship (SAR) Analysis

  • Core Scaffold: Phenylacetic acid methyl ester.

  • Substituents: Bromine (C-3) and Fluorine (C-5) on the aromatic ring.

  • Risk Implication: The halogen substituents increase lipophilicity, facilitating skin absorption. The methyl ester moiety is susceptible to hydrolysis, potentially releasing methanol and the corresponding phenylacetic acid upon contact with moisture or biological membranes.

  • Physical State: Typically a high-boiling oil or low-melting solid. Stored at -20°C, it may require thawing before use.

1.2 GHS Hazard Classification (Predicted/Analogous)

  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific task. Nitrile is the standard for splash protection, but Laminate is required for spill cleanup involving halogenated solvents.

PPE Component Specification Operational Context
Hand Protection (Standard) Nitrile Gloves (Minimum 5 mil thickness)Routine Handling: Weighing, aliquoting, and reaction setup. Protocol: Inspect for pinholes. Change immediately upon splash.[5]
Hand Protection (High Risk) Double Gloving (Nitrile over Nitrile) or Silver Shield® (Laminate) Spill Cleanup / Stock Solution Prep: When dissolving in penetrating solvents like Dichloromethane (DCM) or DMF.
Eye Protection Safety Glasses with Side Shields Minimum Requirement: For all laboratory entry.
Eye Protection (Splash) Chemical Splash Goggles Required: When transferring large volumes (>50 mL) or working under pressure/vacuum.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Mandatory: All open-vessel manipulations must occur inside a certified fume hood.
Body Lab Coat (Cotton/Poly blend)Standard: Must be buttoned. Roll down sleeves to cover wrists.

Part 3: Operational Protocol

Safe Handling Lifecycle Diagram

SafeHandling Receipt Receipt & Inspection (Check Integrity) Storage Storage (-20°C Freezer) Receipt->Storage Thaw Equilibration (Warm to RT in Desiccator) Storage->Thaw Required before opening Weighing Weighing (Fume Hood) Thaw->Weighing Prevent condensation Reaction Reaction / Usage (Closed System) Weighing->Reaction Disposal Disposal (Halogenated Waste) Weighing->Disposal Contaminated wipes Reaction->Disposal

Caption: Workflow for maintaining chemical integrity and safety from receipt to disposal.

Step-by-Step Handling Procedure

Step 1: Equilibration (Critical for Purity)

  • Why: The compound is stored at -20°C. Opening a cold vial introduces atmospheric moisture, which hydrolyzes the ester.

  • Action: Remove vial from freezer and place in a desiccator. Allow 30–60 minutes to reach room temperature before breaking the seal.

Step 2: Weighing & Transfer

  • Physical State: Likely a viscous oil or low-melting solid.

  • Technique (Liquid): Use a gas-tight syringe or positive displacement pipette. Avoid pouring.

  • Technique (Solid): Use a disposable antistatic weighing boat. Do not use metal spatulas if the compound appears corrosive or wet; use chemically resistant plastic or glass.

  • Ventilation: Perform all weighing inside the fume hood. If the balance is outside, tare a vial, add compound in the hood, cap tightly, and then weigh.

Step 3: Reaction Setup

  • Solvent Compatibility: Soluble in DCM, Ethyl Acetate, Methanol, DMSO.

  • Incompatibility: Avoid strong oxidizers and strong bases (which will hydrolyze the ester).

Part 4: Emergency Response

4.1 Spill Management

  • Minor Spill (<5 mL):

    • Alert nearby personnel.

    • Cover with vermiculite or absorbent pads .

    • Wipe area with acetone, then soap and water.

    • Dispose of all cleanup materials as Halogenated Chemical Waste .

  • Skin Exposure:

    • Immediately wash with soap and copious water for 15 minutes.

    • Do not use organic solvents (ethanol/acetone) on skin; they increase absorption.

  • Eye Exposure:

    • Flush with water for 15 minutes using an eyewash station. Hold eyelids open.

    • Seek medical attention if irritation persists.[1][4]

Part 5: Disposal Strategy

Strict Compliance Warning: This compound contains Bromine (Br) and Fluorine (F) . It CANNOT be disposed of in standard organic waste streams if your facility separates halogenated waste.

Waste Stream Action Rationale
Halogenated Organic PRIMARY DISPOSAL Contains Br/F atoms. Incineration requires specific scrubbers to capture acid gases (HBr, HF).
Aqueous Waste PROHIBITED Do not pour down the drain. Toxic to aquatic life.
Solid Waste Contaminated Debris Gloves, weighing boats, and paper towels must go into "Hazardous Solid Waste" bins, not regular trash.

References

  • United States Biological. this compound Data Sheet. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for Methyl 2-(3-bromophenyl)acetate (Analogous Structure). Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Methyl Bromoacetate (Comparative Hazard Analysis). Retrieved from [3]

  • PubChem. Compound Summary: this compound (CAS 937732-38-2). Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.